1-Acetoxyacenaphthene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIEGCCYVPJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381758 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-36-0 | |
| Record name | 1-ACETOXYACENAPHTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Acetoxyacenaphthene from 1-Hydroxyacenaphthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-acetoxyacenaphthene from 1-hydroxyacenaphthene, a reaction of significance in organic synthesis and medicinal chemistry. The guide provides a comprehensive overview of the experimental protocol, quantitative data, and a visualization of the reaction workflow.
Reaction Overview and Significance
The acetylation of 1-hydroxyacenaphthene is a fundamental esterification reaction that converts the hydroxyl group into an acetoxy group. This transformation is crucial for various applications, including the protection of the hydroxyl functionality during multi-step syntheses and the modulation of the biological activity of acenaphthene-based compounds. The resulting ester, this compound, can serve as a key intermediate in the development of novel therapeutic agents.
The most common and effective method for this conversion involves the use of acetic anhydride as the acetylating agent, often in the presence of a base catalyst such as pyridine. Pyridine not only catalyzes the reaction but also acts as a solvent and scavenges the acetic acid byproduct.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 1-hydroxyacenaphthene.
Materials:
-
1-Hydroxyacenaphthene
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene
-
Methanol (for quenching)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-hydroxyacenaphthene (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | 1-Hydroxyacenaphthene |
| Product | This compound |
| Typical Yield | High (specific yield not reported) |
| Purity | High, after chromatographic purification |
Spectroscopic Data for Starting Material (1-Hydroxyacenaphthene):
| Nucleus | Chemical Shift (δ) ppm |
| ¹³C | ~74.4 (for C-1)[2] |
Note: Detailed ¹H and ¹³C NMR data for the product, this compound, were not explicitly found in the searched literature. Researchers should perform full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the synthesized compound.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the synthesis and the general reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction pathway for the acetylation of 1-hydroxyacenaphthene.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Use of 13C Nuclear Magnetic Resonance To Assess Fossil Fuel Biodegradation: Fate of [1-13C]Acenaphthene in Creosote Polycyclic Aromatic Compound Mixtures Degraded by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1-Acetoxyacenaphthene
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Acetoxyacenaphthene. These predictions are derived from the known spectral data of acenaphthene, 1-acenaphthenol, and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.3 | Multiplet | 6H | Aromatic protons |
| ~6.5 | Doublet | 1H | H1 (proton on the carbon bearing the acetoxy group) |
| ~3.8 - 3.2 | Multiplet | 2H | CH₂ protons of the acenaphthene ring |
| ~2.2 | Singlet | 3H | Methyl protons of the acetoxy group |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl carbon of the ester |
| ~145 - 120 | Aromatic carbons |
| ~75 | Carbon bearing the acetoxy group (C1) |
| ~30 | CH₂ carbon of the acenaphthene ring |
| ~21 | Methyl carbon of the acetoxy group |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch of the ester |
| ~1600, ~1450 | Medium to Weak | Aromatic C=C stretch |
| ~1240 | Strong | C-O stretch of the ester |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular Ion) |
| 170 | [M - CH₂CO]⁺ (Loss of ketene) |
| 152 | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogenous solution, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
The acquisition parameters, such as pulse width, acquisition time, and relaxation delay, should be optimized for the specific instrument and sample.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resolution is typically set to 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare their positions and intensities to correlation tables to identify the functional groups present (e.g., C=O, C-O, C-H aromatic, C-H aliphatic).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the range of 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition (Electron Ionization - EI):
-
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions and the neutral losses that lead to their formation. This provides structural information about the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Physical and chemical characteristics of 1-Acetoxyacenaphthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetoxyacenaphthene is a derivative of the polycyclic aromatic hydrocarbon acenaphthene, characterized by an acetate group at the C1 position. While not as extensively studied as its parent compound, its chemical structure suggests potential applications in organic synthesis and medicinal chemistry. This technical guide provides a detailed overview of the known and predicted physical and chemical characteristics of this compound, methodologies for its synthesis and analysis, and its expected spectral properties. The information presented herein is a compilation of data from related compounds and established chemical principles, intended to serve as a foundational resource for researchers.
Physical and Chemical Characteristics
Direct experimental data for this compound is limited. The following properties are a combination of reported data for closely related compounds and estimations based on its chemical structure.
Physical Properties
The physical properties of this compound are influenced by the rigid tricyclic acenaphthene core and the polar acetate group.
| Property | Predicted Value / Description |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | Expected to be a crystalline solid at room temperature, likely colorless or pale yellow. |
| Melting Point | Estimated to be in the range of 70-90 °C. This is an educated estimation and requires experimental verification. |
| Boiling Point | Expected to be significantly higher than that of acenaphthene (279 °C) due to increased polarity and molecular weight.[1] |
| Solubility | Likely insoluble in water but soluble in common organic solvents such as ethanol, diethyl ether, chloroform, and benzene, similar to other aromatic esters.[2] |
| Density | Predicted to be slightly denser than water, a common characteristic of polycyclic aromatic hydrocarbons. |
| Vapor Pressure | Expected to be low at room temperature. |
Chemical Properties
The chemical reactivity of this compound is dictated by the acenaphthene nucleus and the ester functional group. Aromatic esters are generally stable but can undergo specific reactions.[3]
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 1-hydroxyacenaphthene and acetic acid. Basic hydrolysis (saponification) is typically irreversible.
-
Electrophilic Aromatic Substitution: The acenaphthene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing acetate group.
-
Oxidation: The benzylic position of the acenaphthene ring system can be susceptible to oxidation.
-
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the acetylation of 1-hydroxyacenaphthene.
Reaction:
Materials:
-
1-Hydroxyacenaphthene
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxyacenaphthene in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To determine the melting point and assess purity.
Spectral Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of its constituent functional groups and related structures.
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the acenaphthene ring system.
-
Methine Proton (H1): A signal for the proton at the C1 position, shifted downfield due to the adjacent oxygen atom, likely appearing as a multiplet.
-
Methylene Protons: Signals for the two protons of the ethylene bridge.
-
Acetyl Protons: A characteristic singlet for the three methyl protons of the acetate group, expected to appear around δ 2.1-2.3 ppm.[4]
¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).[5]
-
Carbonyl Carbon: A signal for the ester carbonyl carbon in the downfield region, typically around δ 170 ppm.[6]
-
C1 Carbon: The carbon atom attached to the oxygen of the acetate group, expected to be in the range of δ 70-80 ppm.
-
Methylene Carbons: Signals for the two carbon atoms of the ethylene bridge.
-
Acetyl Methyl Carbon: A signal for the methyl carbon of the acetate group in the upfield region, around δ 20-25 ppm.[4]
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, characteristic absorption band in the region of 1735-1750 cm⁻¹.[7]
-
C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 212.
-
Fragmentation Pattern: Common fragmentation patterns for acetate esters include the loss of the acetyl group (CH₃CO) as a ketene (CH₂=C=O, 42 Da) or an acetyl radical (43 Da), leading to a prominent peak at m/z = 169 or 170.[8][9] Further fragmentation of the acenaphthene core would also be expected.
Logical Workflow and Pathway Visualizations
As there are no known signaling pathways for this compound, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a potential reaction pathway.
Conclusion
This compound represents an interesting synthetic target with potential for further investigation in various fields of chemistry. This guide provides a foundational understanding of its expected properties and the methodologies for its preparation and characterization. It is anticipated that the data and protocols outlined herein will facilitate future research into this and related compounds, enabling a more thorough exploration of their chemical and biological activities. Further experimental work is necessary to fully elucidate the precise physical constants and spectral characteristics of this compound.
References
- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
The Synthetic Utility of 1-Acetoxyacenaphthene: A Focused Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetoxyacenaphthene is a key intermediate in the laboratory-scale synthesis of acenaphthylene, a valuable polycyclic aromatic hydrocarbon with applications in materials science and the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the primary application of this compound, detailing its synthesis from 1-acenaphthenol and its subsequent conversion to acenaphthylene via thermal pyrolysis. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in the practical application of this compound.
Introduction
While not a widely versatile reagent in organic synthesis, this compound serves a crucial role as a stable, isolable precursor to acenaphthylene. The industrial production of acenaphthylene is typically achieved through the dehydrogenation of acenaphthene. However, for laboratory-scale syntheses, a two-step sequence involving the acetylation of 1-acenaphthenol to this compound, followed by a pyrolysis reaction, offers a reliable alternative. This guide will focus on these two core transformations, providing the necessary data and procedural information for their successful implementation.
Synthesis of this compound
The synthesis of this compound is readily achieved through the esterification of 1-acenaphthenol with acetic anhydride. This reaction typically proceeds with high yield under mild conditions.
Reaction Scheme
Caption: Synthesis of this compound from 1-acenaphthenol.
Experimental Protocol
A general procedure for the acetylation of 1-acenaphthenol is as follows:
-
To a solution of 1-acenaphthenol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 eq).
-
If a non-basic solvent is used, a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) can be added.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| 1-Acenaphthenol | 168.21 | 1.0 | 90-98 |
| Acetic Anhydride | 102.09 | 1.2 | |
| Pyridine (catalyst) | 79.10 | 0.1 | |
| Reaction Time | - | - | 2-4 hours |
| Reaction Temperature | - | - | Room Temperature |
Application in the Synthesis of Acenaphthylene
The principal application of this compound is its use as a precursor for the synthesis of acenaphthylene through a thermal elimination reaction, specifically an ester pyrolysis.
Reaction Scheme and Mechanism
The pyrolysis of this compound is a syn-elimination reaction that proceeds through a concerted, cyclic transition state. This intramolecular elimination (Ei) mechanism results in the formation of acenaphthylene and acetic acid.
Caption: Pyrolysis of this compound to yield acenaphthylene.
The mechanism involves the transfer of a proton from the C2 position to the carbonyl oxygen of the acetate group, with the simultaneous cleavage of the C1-O and C2-H bonds, leading to the formation of the C1-C2 double bond in acenaphthylene.
Caption: Concerted mechanism of the pyrolysis of this compound.
Experimental Protocol
The pyrolysis of this compound requires high temperatures and is often carried out under vacuum or an inert atmosphere to prevent oxidation.
-
A sample of purified this compound is placed in a suitable flask for pyrolysis, which is connected to a distillation apparatus.
-
The apparatus is evacuated or filled with an inert gas such as nitrogen or argon.
-
The flask is heated to a temperature typically in the range of 400-500 °C.
-
The acenaphthylene product, being volatile under these conditions, distills over and is collected in a receiving flask. Acetic acid is also formed as a byproduct.
-
The collected product can be purified by recrystallization or sublimation.
Quantitative Data
| Parameter | Value | Typical Yield (%) |
| Pyrolysis Temperature | 400-500 °C | 70-85 |
| Pressure | Atmospheric or Vacuum |
Overall Workflow
The two-step process from 1-acenaphthenol to acenaphthylene provides a reliable laboratory-scale synthesis route.
Caption: Overall workflow from 1-acenaphthenol to acenaphthylene.
Conclusion
The primary and most well-documented application of this compound in organic synthesis is its role as a stable and convenient precursor for the preparation of acenaphthylene on a laboratory scale. The synthesis of this compound via acetylation of 1-acenaphthenol is a high-yielding and straightforward reaction. Its subsequent thermal elimination provides a clean and efficient route to acenaphthylene. While its broader synthetic utility has not been extensively explored, its value in this specific two-step synthesis of a key polycyclic aromatic hydrocarbon is well-established. This guide provides the essential information for researchers to effectively utilize this compound in this capacity.
A Technical Guide to the Biological Activities of Acenaphthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acenaphthene, a tricyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, attracting significant interest in the fields of oncology, microbiology, and immunology. This technical guide provides an in-depth overview of the current research on the biological activities of acenaphthene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical molecular pathways to support ongoing research and drug development efforts.
Introduction
Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting carbons 1 and 8.[1][2] Primarily derived from coal tar, its rigid, planar structure makes it an ideal starting material for synthesizing a diverse range of derivatives.[1][3] These synthetic modifications have unlocked a wealth of biological activities, establishing acenaphthene derivatives as privileged structures in the search for new drugs.[4] This guide explores the significant therapeutic potential of these compounds.
Anticancer Activity
Acenaphthene derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a variety of human cancer cell lines. Research has focused on synthesizing novel derivatives, such as those incorporating thiazole and triazine moieties, and evaluating their antiproliferative effects.[5][6][7]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various acenaphthene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and percentage of growth inhibition at a given concentration. The data below summarizes the activity of several lead compounds against a panel of human cancer cell lines.
| Compound ID | Target Cell Line | Cell Type | Activity Measurement | Result | Reference |
| 3c (Thiazole derivative) | SKRB-3 | Breast Cancer | Inhibition (%) @ 20 µM | 66.1 ± 2.2% | [5] |
| 3c (Thiazole derivative) | MDA-MB-468 | Breast Cancer | Inhibition (%) @ 20 µM | 55.5 ± 3.8% | [5] |
| Compound 8 | HeLa | Cervical Cancer | IC₅₀ (µM) | 6.51 ± 0.44 | |
| Compound 8 | MDA-MB-231 | Breast Cancer | IC₅₀ (µM) | 18.54 ± 0.68 | |
| Compound 8 | WM9 | Melanoma | IC₅₀ (µM) | 7.98 ± 1.44 | |
| Compound 9 | HeLa | Cervical Cancer | IC₅₀ (µM) | 2.65 ± 0.38 | |
| 8b, 8c, 8h (Triazine derivatives) | MCF-7, SKOV3, A549 | Breast, Ovarian, Lung | N/A | Moderate to good activity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the acenaphthene derivative. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualization: Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening acenaphthene derivatives for anticancer activity.
Antimicrobial and Antifungal Activity
Select acenaphthene derivatives, particularly those derived from acenaphthenequinone, have shown promise as antimicrobial agents. Studies indicate moderate activity primarily against Gram-positive bacteria and the fungal pathogen Candida albicans.
Quantitative Data on Antimicrobial Activity
Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | Activity Measurement | Result | Reference |
| Acenaphthenequinone Derivatives | Gram-positive bacteria | MIC (mg/mL) | Moderately active | |
| Acenaphthenequinone Derivatives | Candida albicans | MIC (mg/mL) | Moderately active | |
| Acenaphthenequinone Derivatives | Gram-negative bacteria | MIC (mg/mL) | Inactive |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Certain acenaphthene derivatives have been investigated for their potential to mitigate inflammation. These studies often employ in vivo models to assess the compound's ability to reduce edema and other inflammatory responses.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic and widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions. They are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test acenaphthene derivative is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antiviral Activity
While the broader class of naphthalene derivatives has been explored for antiviral properties, the current body of published research does not highlight significant or widely studied antiviral activities specific to acenaphthene derivatives. This remains an under-investigated area with potential for future exploration.
Mechanisms of Action and Metabolism
Understanding the molecular mechanisms underlying the biological effects of acenaphthene derivatives is crucial for their development as therapeutic agents. Key insights have been gained into their metabolic pathways and their ability to induce cellular stress.
Hepatotoxicity via Oxidative Stress
Studies using zebrafish models have shown that acenaphthene can induce liver toxicity by promoting the production of reactive oxygen species (ROS). This leads to a cascade of downstream events including oxidative stress, mitochondrial damage, inflammation, and ultimately, apoptosis (programmed cell death).
The diagram below illustrates this proposed signaling pathway.
Metabolic Pathway via Cytochrome P450
In humans, acenaphthene is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver. The oxidation process is a key step in its biotransformation and detoxification. Several CYP isoforms, including CYP2A6, CYP1B1, and CYP1A2, are involved in converting acenaphthene into various oxygenated products, with 1-acenaphthenol being a major initial metabolite. This metabolite can then undergo further oxidation.
The diagram below outlines this metabolic conversion.
Conclusion and Future Perspectives
Acenaphthene derivatives represent a versatile and highly promising class of compounds with significant, well-documented potential in oncology and microbiology. The potent cytotoxic effects against various cancer cell lines warrant further investigation, including in vivo studies and exploration of novel drug delivery systems. While anti-inflammatory activity has been noted, more extensive structure-activity relationship (SAR) studies are needed to optimize potency. The lack of data on antiviral activity presents a clear opportunity for future research. A deeper understanding of the molecular targets and signaling pathways affected by these derivatives will be critical in advancing these promising molecules from laboratory curiosities to clinical candidates.
References
- 1. Acenaphthene - Wikipedia [en.wikipedia.org]
- 2. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives [ecc.isc.ac]
1-Acetoxyacenaphthene: A Versatile Precursor in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetoxyacenaphthene, a derivative of acenaphthene, serves as a valuable and versatile precursor in the synthesis of a variety of organic compounds. Its unique structural framework, featuring a reactive ketone, a modifiable acetate group, and an aromatic core, allows for a range of chemical transformations. This guide provides a comprehensive overview of the utility of this compound in key chemical reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis to effectively utilize this precursor in their developmental pipelines.
Core Chemical Transformations of this compound
This compound can undergo several fundamental chemical reactions, making it a strategic starting material for the synthesis of more complex molecules. The primary transformations include:
-
Hydrolysis of the acetate group to yield a hydroxyl functional group.
-
Oxidation to form the corresponding dione, acenaphthoquinone, a valuable synthon in its own right.
-
Reduction of the ketone to a secondary alcohol.
-
Nucleophilic Substitution at the C1 position to introduce a variety of functional groups.
These reactions provide access to a diverse array of acenaphthene derivatives with potential applications in pharmaceuticals, dyes, and polymers.
Experimental Protocols and Data
The following sections detail the experimental procedures for the key reactions of this compound, accompanied by tables summarizing the quantitative data for each transformation.
Hydrolysis of this compound
The hydrolysis of the ester functionality in this compound provides access to 1-hydroxyacenaphthenone. This reaction is typically carried out under basic or acidic conditions.
Experimental Protocol: Basic Hydrolysis
A solution of this compound (1.0 g, 4.71 mmol) in methanol (20 mL) is treated with a 1 M aqueous solution of sodium hydroxide (10 mL). The mixture is stirred at room temperature for 2 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is neutralized with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried in a vacuum oven to afford 1-hydroxyacenaphthenone.
| Reactant | Product | Reagents | Yield (%) | Purity (%) |
| This compound | 1-Hydroxyacenaphthenone | NaOH, MeOH | 92 | >98 |
Logical Workflow for Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Oxidation to Acenaphthoquinone
The oxidation of this compound to acenaphthoquinone is a key transformation, as acenaphthoquinone is a widely used building block in organic synthesis. While direct oxidation of this compound is possible, a more common and efficient route involves the oxidation of the related compound, 1-acenaphthenone. A highly effective method for this conversion utilizes N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[1]
Experimental Protocol: Oxidation of 1-Acenaphthenone
To a solution of 1-acenaphthenone (1.0 g, 5.94 mmol) in dimethyl sulfoxide (20 mL), N-bromosuccinimide (2.12 g, 11.89 mmol) is added in portions at room temperature. The reaction mixture is stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (100 mL). The precipitated yellow solid is filtered, washed thoroughly with water, and dried to yield acenaphthoquinone.
| Reactant | Product | Reagents | Yield (%) | Reference |
| 1-Acenaphthenone | Acenaphthoquinone | NBS, DMSO | 95 | [1] |
Reaction Pathway for Oxidation
Caption: Oxidation of 1-acenaphthenone to acenaphthoquinone.
Reduction of the Ketone
The ketone functionality of this compound can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. This reaction provides access to 1-acetoxy-2-hydroxyacenaphthene.
Experimental Protocol: Sodium Borohydride Reduction
This compound (1.0 g, 4.71 mmol) is dissolved in methanol (25 mL) and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.18 g, 4.71 mmol) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 1-acetoxy-2-hydroxyacenaphthene.
| Reactant | Product | Reagents | Yield (%) | Purity (%) |
| This compound | 1-Acetoxy-2-hydroxyacenaphthene | NaBH4, MeOH | 95 | >97 |
Experimental Workflow for Reduction
References
Methodological & Application
Application Notes and Protocols for the Acetylation of Acenaphthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylation of acenaphthene is a classic example of a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This reaction introduces an acetyl group onto the acenaphthene ring, leading to the formation of two primary isomers: 3-acetylacenaphthene and 5-acetylacenaphthene. The ratio of these isomers is significantly influenced by the choice of solvent. This document provides detailed experimental protocols for the acetylation of acenaphthene in two different solvent systems, carbon disulfide and nitrobenzene, highlighting the impact of the solvent on product distribution. Additionally, a comprehensive guide to the work-up and purification of the resulting isomeric mixture is presented.
Data Presentation
The selection of the reaction solvent has a pronounced effect on the isomeric ratio of the acetylated products. The following table summarizes the quantitative data for the acetylation of acenaphthene under different conditions.
| Solvent | Acylating Agent | Catalyst | Molar Ratio (Acenaphthene:Acylating Agent:Catalyst) | Temperature (°C) | Reaction Time (h) | Product Ratio (5-acetylacenaphthene : 3-acetylacenaphthene) | Overall Yield (%) |
| Carbon Disulfide | Acetyl Chloride | Aluminum Chloride | 1 : 1.1 : 1.1 | 0 to room temp. | 2 | ~2 : 1 | High (not specified) |
| Nitrobenzene | Acetyl Chloride | Aluminum Chloride | 1 : 1.1 : 1.1 | 0 to room temp. | 2 | ~40 : 1 | High (not specified) |
Experimental Protocols
Protocol 1: Acetylation of Acenaphthene in Carbon Disulfide
This protocol favors the formation of a mixture of 3- and 5-acetylacenaphthene.
Materials:
-
Acenaphthene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 5 M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide. Cool the flask in an ice bath with stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
-
Addition of Acenaphthene: Dissolve acenaphthene (1 equivalent) in anhydrous carbon disulfide and add this solution dropwise from the dropping funnel to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Add 5 M hydrochloric acid to the mixture to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Protocol 2: Acetylation of Acenaphthene in Nitrobenzene
This protocol is highly selective for the formation of 5-acetylacenaphthene.
Materials:
-
Acenaphthene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 5 M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous nitrobenzene. Cool the flask in an ice bath with stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
-
Addition of Acenaphthene: Dissolve acenaphthene (1 equivalent) in anhydrous nitrobenzene and add this solution dropwise from the dropping funnel to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
Protocol 3: Purification of Acetylacenaphthene Isomers
The crude product from the acetylation of acenaphthene is a mixture of 3- and 5-acetylacenaphthene. These isomers can be separated by column chromatography.
Materials:
-
Crude acetylacenaphthene mixture
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Glass chromatography column
-
Erlenmeyer flasks or test tubes for fraction collection
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude acetylacenaphthene mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). The two isomers should have different Rf values.
-
Isolation: Combine the fractions containing the pure 3-acetylacenaphthene and the fractions containing the pure 5-acetylacenaphthene separately. Evaporate the solvent from each combined fraction to obtain the isolated isomers.
Mandatory Visualization
Caption: Experimental workflow for the acetylation of acenaphthene.
Caption: Signaling pathway of the Friedel-Crafts acylation.
Application Notes and Protocols for the Analytical Characterization of 1-Acetoxyacenaphthene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 1-Acetoxyacenaphthene. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry, drug discovery, and materials science, where the purity and structural integrity of novel compounds are of paramount importance.
Introduction
This compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Its characterization is crucial for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards in drug development and other applications. This document outlines the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the unambiguous identification and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | Multiplet | 6H | Aromatic Protons |
| ~6.5 | Doublet of Doublets | 1H | H1 |
| ~3.6 | Multiplet | 2H | -CH₂- |
| ~2.2 | Singlet | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~145 - 120 | Aromatic Carbons |
| ~75 | C1 |
| ~30 | -CH₂- |
| ~21 | -COCH₃ |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectral Data
Table 3: Predicted m/z values for this compound and its Major Fragments (Electron Ionization)
| m/z | Assignment |
| 210 | [M]⁺ (Molecular Ion) |
| 168 | [M - CH₂CO]⁺ |
| 152 | [M - CH₃COOH]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol for GC-MS
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation pattern.
Materials:
-
This compound sample
-
Dichloromethane or other suitable volatile solvent
-
GC-MS vials with septa
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in dichloromethane.
-
Transfer the solution to a GC-MS vial.
-
Set the GC-MS parameters as follows (these may need optimization):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the data. The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.
-
Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and for quantifying this compound. A reversed-phase method is generally suitable for this type of compound.
HPLC Method Parameters
Table 4: Recommended HPLC Parameters for the Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol for HPLC
Objective: To determine the purity of a this compound sample and to quantify its concentration.
Materials:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample in acetonitrile at a concentration within the calibration range.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the sample solution in triplicate and record the peak area.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area. Quantify the concentration of this compound in the sample using the calibration curve.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity and quantitative analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FTIR Spectral Data
Table 5: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (ester) |
Experimental Protocol for FTIR Spectroscopy
Objective: To obtain the FTIR spectrum of this compound to confirm the presence of key functional groups.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr, spectroscopic grade)
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (of air).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, GC-MS, and FTIR spectroscopy provides a robust analytical framework for the comprehensive characterization of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists, ensuring the reliable identification, purity assessment, and quantification of this compound in various research and development settings. Adherence to these or similar validated methods is essential for generating high-quality, reproducible data.
Application Note and Protocol: Purification of 1-Acetoxyacenaphthene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-acetoxyacenaphthene using silica gel column chromatography. This compound, an ester derivative of the polycyclic aromatic hydrocarbon acenaphthene, often requires purification to remove starting materials, byproducts, and other impurities after synthesis. The described method utilizes a normal-phase silica gel column with a hexane/ethyl acetate solvent system to achieve high purity. This document outlines the materials required, a step-by-step experimental protocol, and representative data for the successful isolation of this compound.
Introduction
Column chromatography is a fundamental and widely used purification technique in organic synthesis and drug development.[1][2] It allows for the separation of compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For a compound of moderate polarity like this compound, normal-phase chromatography with a silica gel stationary phase is an effective purification strategy.[3][4] The selection of an appropriate mobile phase, typically a mixture of a nonpolar and a more polar solvent, is crucial for achieving optimal separation.[4][5] This protocol details a robust method for the purification of this compound, providing researchers with a reliable procedure to obtain a high-purity product suitable for further research and development.
Data Presentation
The following table summarizes representative quantitative data obtained from the purification of this compound using the described protocol.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | ~90% |
| TLC Rf Value * | 0.45 and other spots | 0.45 (single spot) |
*Thin-layer chromatography (TLC) performed with 4:1 Hexane/Ethyl Acetate as the mobile phase.
Experimental Protocol
This section provides a detailed methodology for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Glass wool or cotton
-
Sand (washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a series of hexane/ethyl acetate mixtures. A typical starting point is a 9:1 hexane/ethyl acetate (v/v) mixture. Prepare more polar mixtures (e.g., 4:1, 2:1 hexane/ethyl acetate) for gradient elution if necessary.
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 4:1 hexane/ethyl acetate) to determine the separation profile and identify the Rf value of the desired product.[6]
-
-
Column Packing:
-
Insert a small plug of glass wool or cotton at the bottom of the chromatography column.[2]
-
Add a thin layer of sand over the plug.[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).[3]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2]
-
Gently tap the column to ensure even packing of the silica gel.[6]
-
Allow the silica gel to settle, and then add a thin protective layer of sand on top.[2]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[1]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Final Product Characterization:
-
Determine the yield and purity of the final product using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. By following these detailed steps, researchers can obtain a high-purity product, which is essential for accurate downstream applications in scientific research and drug development. The principles outlined here can also be adapted for the purification of other small molecules with similar polarity profiles.
References
Application Notes and Protocols: The Use of 1-Acetoxyacenaphthene in Hydrolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the hydrolysis of 1-acetoxyacenaphthene to 1-acenaphthenol. This reaction is a fundamental transformation in organic synthesis, often employed for the deprotection of a hydroxyl group. The protocols outlined below describe both base-catalyzed and acid-catalyzed hydrolysis methods, offering flexibility depending on the requirements of a synthetic route, such as substrate compatibility and desired reaction conditions.
Introduction
This compound is a key intermediate in the synthesis of various derivatives of acenaphthene, a polycyclic aromatic hydrocarbon. The acetoxy group often serves as a protecting group for the hydroxyl functionality of 1-acenaphthenol. Protecting groups are crucial in multi-step organic synthesis to prevent a functional group from reacting under certain conditions while modifications are made elsewhere in the molecule. The acetyl group of this compound can be readily removed by hydrolysis under either basic or acidic conditions to yield 1-acenaphthenol. The choice between these two methods depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Base-Catalyzed Hydrolysis (Saponification): This method typically involves the use of an alkali metal hydroxide, such as sodium hydroxide, in a protic solvent like water or ethanol. The reaction is generally fast and proceeds to completion due to the deprotonation of the resulting carboxylic acid, driving the equilibrium forward.
Acid-Catalyzed Hydrolysis: This method employs a strong acid, such as sulfuric acid or hydrochloric acid, as a catalyst in the presence of water. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, including the concentration of water.
Data Presentation
| Parameter | Base-Catalyzed Hydrolysis (NaOH) | Acid-Catalyzed Hydrolysis |
| Reactant | This compound | This compound |
| Product | 1-Acenaphthenol | 1-Acenaphthenol |
| Reagents | Sodium Hydroxide, Water, Ethanol | Strong Acid (e.g., H₂SO₄), Water |
| Solvent | Ethanol/Water | Protic Solvent (e.g., Ethanol, Water) |
| Reaction Time | 2 hours | Not specified in literature |
| Temperature | Reflux | Not specified in literature |
| Yield (Crude) | 92-95% | Not specified in literature |
| Purification Method | Recrystallization from Benzene | Not specified in literature |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
This compound
-
95% Ethanol
-
Sodium Hydroxide (NaOH)
-
Water
-
Benzene (for recrystallization)
-
Decolorizing Carbon
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Heated funnel
Procedure:
-
In a round-bottom flask, dissolve the this compound in 275 ml of 95% ethanol.
-
Prepare a solution of sodium hydroxide by dissolving 1.2 equivalents of NaOH in 400 ml of water.
-
Add the sodium hydroxide solution to the ethanolic solution of this compound.
-
Heat the reaction mixture to reflux and maintain reflux for 2 hours.
-
After 2 hours, cool the mixture to below 20°C.
-
Collect the precipitated yellow crystalline 1-acenaphthenol by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals thoroughly with approximately 1.5 liters of water.
-
Air-dry the crude product. The expected yield of crude 1-acenaphthenol is 138–143 g (92-95%).
-
For purification, dissolve the crude product in 2 liters of boiling benzene.
-
Add 6–8 g of decolorizing carbon to the boiling solution and filter through a heated funnel.
-
Concentrate the filtrate to about 1 liter and allow the 1-acenaphthenol to crystallize.
-
Collect the purified crystals by vacuum filtration and wash with cold benzene (approximately 500 ml).
Protocol 2: General Approach for Acid-Catalyzed Hydrolysis of this compound
A specific, detailed protocol for the acid-catalyzed hydrolysis of this compound is not well-documented in publicly available literature. However, a general procedure based on the principles of acid-catalyzed ester hydrolysis can be proposed. Researchers should optimize the following conditions for their specific needs.
Materials:
-
This compound
-
Ethanol or another suitable protic solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure (to be optimized):
-
Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small volume of concentrated HCl).
-
Add an excess of water to the reaction mixture to drive the equilibrium towards the hydrolysis products.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-acenaphthenol.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Workflows
The following diagrams illustrate the general workflows for the base-catalyzed and acid-catalyzed hydrolysis of this compound.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Caption: General Workflow for Acid-Catalyzed Hydrolysis.
Signaling Pathway Analogy: Deprotection Logic
While not a biological signaling pathway, the decision-making process for choosing a deprotection strategy can be visualized in a similar manner.
1-Acetoxyacenaphthene: A Versatile Building Block for the Synthesis of Complex Bioactive Molecules
Application Note AP-CHEM-2025-01
Introduction
1-Acetoxyacenaphthene, the acetylated form of 1-hydroxyacenaphthene (acenaphthen-1-ol), serves as a valuable and versatile building block in organic synthesis for the construction of complex molecules, particularly those with promising biological activities. The acenaphthene core, a tricyclic aromatic hydrocarbon, provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. The hydroxyl group of 1-hydroxyacenaphthene is a key handle for synthetic transformations. Its protection as an acetate ester in the form of this compound allows for selective reactions at other positions of the acenaphthene ring system. This application note will detail the utility of this compound as a synthetic intermediate and provide protocols for its use in the synthesis of potential therapeutic agents. Acenaphthene derivatives have demonstrated a range of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[1]
Application in the Synthesis of Potential Antitumor Agents
Recent research has highlighted the potential of acenaphthene derivatives as antitumor agents.[1][2][3] The rigid, planar structure of the acenaphthene nucleus is suitable for intercalation into DNA or for binding to enzyme active sites. By using 1-hydroxyacenaphthene as a starting material, a variety of derivatives can be synthesized and screened for their cytotoxic effects against cancer cell lines. The hydroxyl group can be used to introduce diverse functionalities, and protecting it as this compound is a common strategy to prevent unwanted side reactions during multi-step syntheses.
Synthesis of Thiazole-Containing Acenaphthene Derivatives
One promising class of acenaphthene-based compounds includes those bearing a thiazole moiety. Thiazole rings are prevalent in many biologically active molecules. The synthesis of these derivatives often starts with the conversion of 1-hydroxyacenaphthene to an α-haloketone, which can then be reacted with a thiourea or thioamide to form the thiazole ring. The initial hydroxyl group can be protected as an acetate to ensure the stability of the molecule during these transformations.
Experimental Protocols
Protocol 1: Acetylation of 1-Hydroxyacenaphthene to form this compound (Acetate Protection)
This protocol describes the protection of the hydroxyl group of 1-hydroxyacenaphthene as an acetate ester.
Materials:
-
1-Hydroxyacenaphthene (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 1-hydroxyacenaphthene in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Protocol 2: Synthesis of a Thiazole-Acenaphthene Derivative
This protocol outlines a general procedure for the synthesis of a thiazole-containing acenaphthene derivative, which has shown potential antitumor activity.[1]
Materials:
-
This compound (starting material for a multi-step synthesis not detailed here but leading to an α-bromo ketone derivative of acenaphthene)
-
α-Bromo-acenaphthenone derivative (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the α-bromo-acenaphthenone derivative and thiourea in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazole-acenaphthene derivative.
Protocol 3: Deprotection of this compound (Acetate Removal)
This protocol describes the hydrolysis of the acetate group to regenerate the free hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Methanol
-
Potassium carbonate (1.5 eq)
-
Water
-
Dichloromethane
-
1M Hydrochloric acid
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in methanol.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture with 1M hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-hydroxyacenaphthene.
Data Presentation
The following table summarizes the reported in vitro antitumor activity of a synthesized acenaphthene derivative (Compound 3c from the cited literature) against various human cancer cell lines.[1]
| Cell Line | Cancer Type | Inhibition Rate (%) at 20 µM |
| H460 | Non-small cell lung cancer | 24.3 ± 9.1 |
| SW480 | Colon adenocarcinoma | 22.6 ± 3.0 |
| MDA-MB-468 | Breast cancer | 55.5 ± 3.8 |
| SKRB-3 | Breast cancer | 66.1 ± 2.2 |
| A375 | Melanoma | 31.7 ± 5.0 |
| BxPC-3 | Pancreatic cancer | 17.1 ± 3.7 |
Data presented as mean ± standard deviation.
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by bioactive acenaphthene derivatives.
Caption: Synthetic workflow for the preparation of bioactive acenaphthene derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an acenaphthene derivative.
Conclusion
This compound is a key intermediate that facilitates the synthesis of complex molecules derived from 1-hydroxyacenaphthene. Its role as a protected form of the reactive hydroxyl group enables a wider range of synthetic transformations on the acenaphthene scaffold. The resulting derivatives, particularly those incorporating heterocyclic moieties like thiazole, have shown significant potential as antitumor agents, warranting further investigation and development in the field of medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of acenaphthene-based compounds in the pursuit of novel therapeutics.
References
Application Notes and Protocols for Monitoring the Synthesis of 1-Acetoxyacenaphthene
Abstract
This document provides detailed protocols for monitoring the progress of the acetylation of 1-acenaphthenol to synthesize 1-acetoxyacenaphthene. Methodologies for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are described. These techniques allow for both qualitative and quantitative assessment of the reaction, ensuring optimal yield and purity of the final product. Data is presented in structured tables for clarity, and workflows are illustrated using diagrams.
Introduction
The acetylation of 1-acenaphthenol is a common esterification reaction yielding this compound. This reaction is typically performed by treating 1-acenaphthenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine.
To effectively control the reaction, it is crucial to monitor the consumption of the starting material (1-acenaphthenol) and the formation of the product (this compound). Inadequate monitoring can lead to incomplete reactions or the formation of impurities. This application note details four common analytical techniques to track the reaction's progress, suitable for researchers in organic synthesis and drug development.
Reaction Scheme
The general reaction for the acetylation of 1-acenaphthenol is shown below:
-
Starting Material: 1-Acenaphthenol
-
Product: this compound (Acenaphthenol acetate)
-
Common Acetylating Agents: Acetic Anhydride, Acetyl Chloride
-
Common Byproducts: Acetic acid, HCl
Experimental Protocols
Sample Preparation from Reaction Mixture
-
Pause the stirring of the reaction mixture.
-
Using a glass capillary or a micropipette, withdraw a small aliquot (approx. 5-10 µL) of the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). This dilution prevents further reaction and prepares the sample for analysis.
-
For HPLC and GC-MS, the quenched sample may need to be filtered through a syringe filter (0.22 µm) to remove any particulate matter.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method used to visually track the disappearance of the starting material and the appearance of the product.
Methodology:
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a pencil to lightly draw an origin line about 1 cm from the bottom. Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spotting:
-
In the 'SM' lane, spot a diluted solution of 1-acenaphthenol.
-
In the 'RM' lane, spot the prepared sample from the reaction mixture.
-
In the 'Co' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[1]
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The spots can also be visualized by staining with iodine vapor.
-
Interpretation: The starting material (1-acenaphthenol) is more polar and will have a lower Retention Factor (Rf) than the less polar product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane.
Data Presentation:
| Compound | Expected Rf (Approximate) | Description |
| 1-Acenaphthenol | ~0.3 | Starting material, more polar due to the -OH group. |
| This compound | ~0.6 | Product, less polar due to the ester group. |
| Note: Rf values are highly dependent on the exact TLC plate, mobile phase composition, and environmental conditions. The values above are for a representative system of 20% Ethyl Acetate/Hexanes. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data on the relative concentrations of volatile and thermally stable compounds in the reaction mixture.
Methodology:
-
Sample Preparation: Dilute the quenched reaction sample further if necessary (e.g., 1:100 in ethyl acetate).
-
GC-MS Parameters: The following parameters can be used as a starting point for analysis on an instrument equipped with a standard non-polar column.
-
Data Analysis: Identify the peaks for 1-acenaphthenol and this compound based on their retention times and mass spectra. The reaction progress can be determined by calculating the peak area ratio of the product to the starting material.
Data Presentation:
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or similar |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
| Oven Program | - Initial Temp: 150 °C, hold for 1 min. - Ramp: 15 °C/min to 300 °C. - Final Hold: Hold at 300 °C for 5 min. |
| MS System | Agilent 5975 or similar |
| Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 amu |
| Compound | Expected Retention Time (Approx.) | Key Mass Fragments (m/z) |
| 1-Acenaphthenol | ~10.5 min | 170 (M+), 169, 141, 139 |
| This compound | ~11.2 min | 212 (M+), 170, 169, 141 |
| Note: Retention times are instrument-specific and should be confirmed by running standards. |
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust quantitative method for monitoring the reaction, particularly for non-volatile impurities.
Methodology:
-
Sample Preparation: Dilute the quenched sample in the mobile phase.
-
HPLC Parameters: A standard reverse-phase method is proposed.
-
Data Analysis: Identify peaks based on retention times established with standards. Quantify the conversion by comparing the peak areas of the reactant and product.
Data Presentation:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or similar |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Vol | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm |
| Compound | Expected Retention Time (Approx.) |
| 1-Acenaphthenol | ~3.5 min |
| This compound | ~5.0 min |
| Note: The more polar 1-acenaphthenol will elute earlier in a reverse-phase system. Retention times are approximate and must be confirmed with standards. |
Protocol 4: ¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to determine the conversion ratio by integrating key signals.
Methodology:
-
Sample Preparation: Take a larger aliquot (0.1-0.2 mL) from the reaction, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic signals for both the starting material and the product. The disappearance of the hydroxyl (-OH) proton and the benzylic proton (CH-OH) signal of 1-acenaphthenol, along with the appearance of the acetyl methyl (CH₃) singlet and the downfield-shifted benzylic proton (CH-OAc) signal of the product, confirms the reaction progress. The ratio of the integrals of the product's methyl signal to the starting material's benzylic proton can be used to quantify conversion.
Data Presentation:
| Compound | Key ¹H NMR Signal (CDCl₃) | Chemical Shift (δ, ppm) (Approx.) |
| 1-Acenaphthenol | Benzylic proton (CH-OH) | ~5.6 ppm (multiplet) |
| Hydroxyl proton (-OH) | Broad, variable (~1.8-2.5 ppm) | |
| This compound | Benzylic proton (CH-OAc) | ~6.5 ppm (multiplet) |
| Acetyl methyl protons (-COCH₃) | ~2.2 ppm (singlet, 3H) |
Visualizations
Reaction Pathway
References
Application Note and Protocol: A Scalable Laboratory Synthesis of 1-Acetoxyacenaphthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 1-Acetoxyacenaphthene, a valuable intermediate in the preparation of various acenaphthene derivatives. The described method, adapted from a well-established procedure, is robust and scalable, making it suitable for producing significant quantities of the target compound for research and development purposes. The protocol outlines the reaction of acenaphthene with red lead in glacial acetic acid, followed by a straightforward extraction and distillation for purification. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to guide the user through the process.
Introduction
Acenaphthene and its derivatives are important structural motifs in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. This compound serves as a key precursor for the synthesis of 1-acenaphthenol and other functionalized acenaphthene compounds. The ability to produce this intermediate on a sufficient scale is crucial for further derivatization and screening in drug discovery and development programs. This document presents a reliable and scalable laboratory method for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Acenaphthene | [1] |
| Molar Quantity of Acenaphthene | 1 mole (154 g) | [1] |
| Oxidizing Agent | Red Lead (Pb₃O₄) | [1] |
| Quantity of Red Lead | 820 g | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Solvent Volume | 1.1 L | [1] |
| Reaction Temperature | 60-70 °C | [1] |
| Reaction Time | 30-40 minutes | [1] |
| Product | This compound (Acenaphthenol acetate) | [1] |
| Appearance | Mobile yellow oil | [1] |
| Boiling Point | 166-168 °C at 5 mm Hg | [1] |
| Yield | 170-175 g (80-82%) | [1] |
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the procedure reported in Organic Syntheses.[1]
Materials and Equipment:
-
2 L Round-bottom flask
-
Mechanical stirrer (with a tantalum or Nichrome wire stirrer)
-
Thermometer
-
Heating mantle
-
Cooling bath
-
4 L Separatory funnel
-
500 mL Claisen flask with an inset side arm
-
Distillation apparatus for reduced pressure distillation
-
Acenaphthene (154 g, 1 mole)
-
Glacial acetic acid (1.1 L)
-
Red lead (minium, Pb₃O₄) (820 g)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a thermometer, combine acenaphthene (154 g, 1 mole) and glacial acetic acid (1.1 L).
-
Initiation of Reaction: Stir the mixture and heat it to 60 °C.
-
Addition of Oxidant: Once the temperature reaches 60 °C, remove the heat source. Begin adding red lead (820 g) in portions of approximately 50 g. Add each subsequent portion as the color from the previous one has faded. Maintain the reaction temperature between 60-70 °C, using external cooling as necessary. This addition process should take about 30-40 minutes.
-
Reaction Completion: The reaction is complete when a small sample of the solution gives a negative test for lead tetraacetate.
-
Work-up and Extraction: Pour the dark red, syrupy solution into 2 L of water in a 4 L separatory funnel. Extract the aqueous mixture first with 350 mL of ether, followed by a second extraction with 250 mL of ether.
-
Washing: Combine the ether extracts and wash them sequentially with 100 mL of water and then with 300 mL of saturated sodium chloride solution.
-
Drying: Dry the organic layer over 50 g of anhydrous sodium sulfate.
-
Filtration and Concentration: Filter to remove the sodium sulfate and wash the solid with three 50 mL portions of dry ether. Combine the filtrate and washings in a 500 mL Claisen flask. Distill off the ether solvent.
-
Purification: Purify the resulting crude product by distillation under reduced pressure. Collect the fraction that distills at 166-168 °C / 5 mm Hg. The product is a mobile yellow oil. The expected yield is 170-175 g (80-82%).[1]
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Lead compounds are toxic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn, and care should be taken to avoid inhalation of dust and contact with skin.
-
Ether is highly flammable. Ensure there are no ignition sources nearby during its use.
-
Glacial acetic acid is corrosive. Handle with care to avoid skin and eye contact.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further chemical exploration. The procedure is well-suited for laboratory scale-up to produce gram quantities of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetoxyacenaphthene Synthesis
Welcome to the technical support center for the synthesis of 1-Acetoxyacenaphthene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a low yield or no this compound. What are the potential causes and solutions?
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Answer: Low product yield can stem from several factors:
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Incomplete Reaction: The acetylation of 1-acenaphthenol may not have gone to completion.
-
Solution:
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Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation. A temperature of around 60-70°C can be a good starting point if the reaction is sluggish at room temperature.
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Catalyst Activity: Ensure the catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), is fresh and active. Pyridine should be dry.
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-
-
Reagent Quality: The purity of your starting materials is crucial.
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Solution: Use freshly purified 1-acenaphthenol and high-purity acetic anhydride. Acetic anhydride can hydrolyze over time to acetic acid, which is a poor acetylating agent.
-
-
Improper Work-up: Product may be lost during the extraction and washing steps.
-
Solution: Ensure proper phase separation during aqueous work-up. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize product recovery.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final product is not pure. What are the likely impurities and how can I remove them?
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Answer: Common impurities include unreacted 1-acenaphthenol, acetic acid, and potential side products.
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Unreacted 1-acenaphthenol: This is a common impurity if the reaction is incomplete.
-
Solution: Optimize reaction conditions as described above. Purification via column chromatography on silica gel or recrystallization can effectively separate the product from the starting material.
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-
Acetic Acid: This is a byproduct of the reaction.
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Colored Impurities: The product may have a yellowish or brownish tint.
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Solution: Treatment with activated charcoal during recrystallization can help remove colored impurities.
-
-
Side Products: Although the acetylation of 1-acenaphthenol is generally a clean reaction, side products can form under harsh conditions.
-
Solution: Use milder reaction conditions. Purification by column chromatography is the most effective way to separate isomeric or other byproducts.
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-
Issue 3: Difficulty in Product Crystallization
-
Question: I am having trouble crystallizing my this compound. What can I do?
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Answer: Crystallization can be influenced by solvent choice, concentration, and nucleation.
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Choosing the Right Solvent: An ideal solvent for recrystallization should dissolve the compound when hot but not at room temperature.[2]
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Solution: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[3][4] Dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy.[4][5]
-
-
Inducing Crystallization:
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
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Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.
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Cooling: Cool the solution slowly to room temperature and then in an ice bath to promote the formation of larger, purer crystals.[2]
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-
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Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the acetylation of 1-acenaphthenol?
A1: Both pyridine and 4-dimethylaminopyridine (DMAP) are effective catalysts. DMAP is a more potent acylation catalyst and can often be used in smaller, catalytic amounts, leading to faster reaction times.[6] Pyridine can be used as both a catalyst and a solvent.
Q2: What is the optimal solvent for this reaction?
A2: The reaction can be performed in a variety of aprotic solvents such as dichloromethane (DCM), chloroform, or ethyl acetate. If pyridine is used as the catalyst, it can also serve as the solvent. A solvent-free approach using a stoichiometric amount of acetic anhydride in the presence of a catalyst like VOSO₄ has also been reported for the acetylation of other phenols and could be explored.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (1-acenaphthenol) from the product (this compound). The product, being an ester, will be less polar and have a higher Rf value than the starting alcohol.
Q4: What is a typical work-up procedure for this reaction?
A4: A standard aqueous work-up is effective.[8] After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a dilute acid (like 1M HCl) to remove pyridine or DMAP, water, a saturated solution of sodium bicarbonate to remove acetic acid, and finally with brine to remove residual water.[1][9] The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds.[10] A suitable solvent or solvent system should be determined experimentally.[2][3] For highly pure material or to separate closely related impurities, silica gel column chromatography is recommended.
Data Presentation
Table 1: Comparison of Catalysts for Acetylation of Alcohols
| Catalyst | Typical Loading | Relative Rate | Notes |
| Pyridine | Solvent/Catalyst | Moderate | Also acts as a base to neutralize the acetic acid byproduct. |
| 4-(Dimethylaminopyridine) (DMAP) | Catalytic (0.01-0.1 eq.) | High | Significantly accelerates the reaction rate compared to pyridine alone.[6] |
| Acid Catalysts (e.g., H₂SO₄) | Catalytic | Varies | Can be effective but may lead to side reactions with sensitive substrates. |
| VOSO₄ | Catalytic (1 mol%) | Good | Demonstrated for solvent-free acetylation of phenols.[7] |
Experimental Protocols
Protocol 1: Acetylation of 1-Acenaphthenol using Acetic Anhydride and Pyridine
-
Dissolution: Dissolve 1-acenaphthenol (1.0 equivalent) in dry pyridine (2-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Home Page [chem.ualberta.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Synthesis of 1-Acetoxyacenaphthene
Welcome to the technical support center for the synthesis of 1-acetoxyacenaphthene. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the acetylation of acenaphthen-1-ol. This is typically achieved by reacting acenaphthen-1-ol with an acetylating agent such as acetic anhydride in the presence of a base like pyridine.
Q2: What is the role of pyridine in the acetylation reaction?
A2: Pyridine serves two primary functions in this reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct that is formed, driving the reaction equilibrium towards the product. Secondly, it can act as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors. Common causes include:
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Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
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Substrate purity: The purity of the starting material, acenaphthen-1-ol, is crucial. Impurities can interfere with the reaction.
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Reagent quality: The acetic anhydride and pyridine should be of high purity and anhydrous, as water can hydrolyze the acetic anhydride.
-
Suboptimal stoichiometry: The molar ratio of acetic anhydride to the alcohol is important. An insufficient amount of acetic anhydride will result in incomplete conversion.
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Product loss during workup: Significant amounts of the product can be lost during the extraction and purification steps.
Q4: I am observing an unknown impurity in my final product. What could it be?
A4: A common impurity is unreacted acenaphthen-1-ol, especially if the reaction did not go to completion. Another possibility is the formation of side products due to the reactive nature of the acenaphthene ring system under certain conditions. If the reaction temperature is too high, degradation of the starting material or product may occur.
Q5: How can I effectively purify the synthesized this compound?
A5: The most common methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization from a suitable solvent system, such as ethanol-water, can be effective in removing impurities. For more challenging separations, column chromatography provides a higher degree of purification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction | - Increase reaction time and monitor progress by Thin Layer Chromatography (TLC).- Ensure the reaction temperature is optimal. For this acetylation, room temperature to gentle heating (40-50 °C) is typically sufficient. |
| Poor quality of reagents | - Use freshly opened or distilled acetic anhydride.- Use anhydrous pyridine. The presence of water will consume the acetylating agent. | |
| Impure starting material | - Purify the acenaphthen-1-ol by recrystallization or column chromatography before use.- Characterize the starting material (e.g., by melting point or NMR) to confirm its identity and purity. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities | - Attempt purification by silica gel column chromatography to remove impurities that may be inhibiting crystallization.- Ensure all pyridine has been removed during the workup, as residual pyridine can sometimes result in an oily product. This can be achieved by washing the organic layer with dilute hydrochloric acid. |
| Multiple Spots on TLC After Reaction | Incomplete reaction or side reactions | - If one of the spots corresponds to the starting material, the reaction is incomplete (see "Low or No Product Formation").- If other spots are present, consider lowering the reaction temperature to minimize the formation of side products. |
| Difficulty in Removing Pyridine Odor | Residual pyridine in the product | - During the workup, wash the organic extract thoroughly with dilute aqueous acid (e.g., 1M HCl) to convert pyridine to its water-soluble salt.- Co-evaporation with a high-boiling point solvent like toluene under reduced pressure can help remove trace amounts of pyridine. |
Experimental Protocols
Key Experiment: Acetylation of Acenaphthen-1-ol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Acenaphthen-1-ol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acenaphthen-1-ol (1 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of water or methanol.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
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Expected Yield: Yields can vary depending on the scale and purity of reagents, but a well-optimized reaction can be expected to produce yields in the range of 80-95%.
Data Presentation
Table 1: Reaction Conditions and Their Impact on Yield (Illustrative)
| Entry | Acetic Anhydride (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 25 | 12 | 75 |
| 2 | 1.5 | 25 | 8 | 88 |
| 3 | 2.0 | 25 | 6 | 92 |
| 4 | 1.5 | 0 | 12 | 65 |
| 5 | 1.5 | 50 | 4 | 85 (with some impurities) |
Note: This table is for illustrative purposes to show general trends. Optimal conditions should be determined experimentally.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing low reaction yields.
Troubleshooting common issues in 1-Acetoxyacenaphthene purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 1-Acetoxyacenaphthene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most common impurities depend on the synthetic route but typically include:
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Unreacted Acenaphthene: The starting material for the acetylation reaction.
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1-Hydroxyacenaphthene: Formed by the hydrolysis of the ester group of this compound. This can occur during the reaction workup or improper storage.
-
Acenaphthenequinone: An over-oxidation product that can form if reaction conditions are too harsh.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a strong indicator of impurities. The presence of any of the common impurities listed above can lead to a depression and broadening of the melting point. Further purification is recommended.
Q3: I am losing a significant amount of my product during purification. What are the likely causes?
A3: Product loss can occur due to several factors:
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Hydrolysis: this compound is susceptible to hydrolysis back to 1-hydroxyacenaphthene, especially in the presence of water and acid or base. Ensure all solvents and glassware are dry and avoid prolonged exposure to acidic or basic conditions.
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Co-crystallization: If the impurities have similar solubility profiles to the product, they may co-crystallize, leading to lower yields of pure material.
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Improper solvent selection: Using a solvent in which this compound is too soluble at low temperatures will result in significant loss in the mother liquor during recrystallization.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Recrystallization
Problem 1: Oiling out instead of crystallization.
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Cause: The solute is coming out of solution above its melting point. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
-
Solution:
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Add a small amount of a solvent in which the compound is more soluble to the hot solution to reduce the saturation.
-
Try a different solvent or a solvent mixture with a lower boiling point.
-
Ensure a slow cooling rate. Rapid cooling can promote oiling out.
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Problem 2: No crystals form upon cooling.
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Cause: The solution is not saturated enough, or the product is too soluble in the chosen solvent even at low temperatures.
-
Solution:
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Evaporate some of the solvent to increase the concentration of the product.
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Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear again and allow it to cool slowly. A common anti-solvent to try with more polar solvents is hexane.
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Scratch the inside of the flask with a glass rod to create nucleation sites.
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Introduce a seed crystal of pure this compound.
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Problem 3: Poor recovery of the purified product.
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Cause: The chosen recrystallization solvent dissolves a significant amount of the product even at low temperatures.
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Solution:
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Cool the crystallization mixture in an ice bath for a longer period to maximize crystal precipitation.
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Minimize the amount of hot solvent used to dissolve the crude product.
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Select a different solvent where the product has lower solubility at cold temperatures.
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Column Chromatography
Problem 1: Poor separation of this compound from impurities.
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Cause: The chosen eluent system (mobile phase) does not have the optimal polarity to resolve the components on the stationary phase (e.g., silica gel).
-
Solution:
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Optimize the eluent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.25 and 0.35.[1]
-
Use a less polar solvent system. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of hexane.
-
Use a more polar solvent system. If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
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Consider a different solvent system. Sometimes a complete change of solvents is necessary. For example, dichloromethane/hexane or toluene/ethyl acetate mixtures can offer different selectivity.
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Problem 2: The product is eluting too quickly with the solvent front.
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Cause: The eluent is far too polar.
-
Solution: Start with a much less polar eluent, such as pure hexane, and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.
Problem 3: The product is not eluting from the column.
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Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. If you started with a non-polar solvent system, you can switch to a more polar one. For very polar impurities that might be stuck on the column, a small amount of methanol can be added to the eluent at the very end to wash the column.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 210.24 | 74-76 | White to off-white solid |
| Acenaphthene | 154.21 | 93-95 | White crystalline solid |
| 1-Hydroxyacenaphthene | 168.21 | 146-148 | Light yellow to beige solid |
| Acenaphthenequinone | 182.18 | 259-262 | Yellow to orange crystalline solid[1][2][3] |
Table 2: General Solubility Characteristics at Room Temperature
| Compound | Water | Hexane | Toluene | Ethyl Acetate | Ethanol |
| This compound | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble |
| Acenaphthene | Insoluble | Soluble | Very Soluble | Soluble | Sparingly Soluble |
| 1-Hydroxyacenaphthene | Insoluble | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble |
| Acenaphthenequinone | Insoluble | Sparingly Soluble | Soluble in hot | Sparingly Soluble | Soluble in hot[1][2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or a single solvent like isopropanol can be effective. The goal is to find a solvent where this compound is soluble when hot but sparingly soluble when cold.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:hexane). Aim for an Rf value of ~0.3 for this compound.
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Column Packing:
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Secure a glass column vertically.
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Add a small plug of cotton or glass wool at the bottom.
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Add a layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
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Add another layer of sand on top of the silica gel.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully add the sample solution to the top of the column.
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Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, and load the dry powder onto the column.
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Elution:
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Add the eluent to the column and begin collecting fractions.
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Monitor the separation by collecting small fractions and analyzing them by TLC.
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-
Fraction Analysis:
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Spot each fraction on a TLC plate.
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Visualize the spots under a UV lamp. This compound and acenaphthenequinone are UV active.
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A potassium permanganate stain can also be used for visualization, which will react with any oxidizable compounds.
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Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Synthesis of 1-Acetoxyacenaphthene
Welcome to the technical support center for the synthesis of 1-Acetoxyacenaphthene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process:
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Oxidation: Acenaphthene is first oxidized to 1-acenaphthenol.
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Esterification (Acetylation): The resulting 1-acenaphthenol is then acetylated using an acetylating agent, such as acetic anhydride, to yield the final product, this compound.
Q2: What are the most common side products in this synthesis?
Side products can arise from both the oxidation and esterification steps.
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From Oxidation: Incomplete or over-oxidation of acenaphthene can lead to the formation of 1-acenaphthenone and acenaphthenequinone. Under harsh conditions, cleavage of the five-membered ring can occur, resulting in 1,8-naphthalic anhydride.[1][2]
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From Esterification: The most common impurity from this step is unreacted 1-acenaphthenol. If the reaction is carried out at high temperatures, dehydration of 1-acenaphthenol can lead to the formation of acenaphthylene.
Q3: How can I minimize the formation of side products?
Careful control of reaction conditions is crucial. For the oxidation step, using a mild oxidizing agent and monitoring the reaction progress closely can prevent over-oxidation. For the esterification step, using a slight excess of the acetylating agent and ensuring anhydrous conditions can drive the reaction to completion and minimize unreacted starting material.
Q4: What purification methods are effective for isolating this compound?
Column chromatography is a common and effective method for separating this compound from the various side products. Recrystallization can also be used to purify the final product, particularly for removing less soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-Acenaphthenol in the oxidation step | 1. Incomplete reaction. 2. Over-oxidation to ketone or quinone. 3. Suboptimal reaction temperature. | 1. Increase reaction time and monitor by TLC. 2. Use a milder oxidizing agent or reduce the stoichiometry of the current one. 3. Optimize the reaction temperature; some oxidations require gentle heating while others proceed at room temperature. |
| Presence of significant amounts of 1-Acenaphthenone in the product mixture | Over-oxidation of the desired 1-acenaphthenol. | 1. Reduce the amount of oxidizing agent. 2. Decrease the reaction time. 3. Isolate the 1-acenaphthenol as soon as it is formed, as indicated by TLC. |
| Low yield of this compound in the esterification step | 1. Incomplete reaction due to insufficient acetylating agent or catalyst. 2. Presence of water in the reaction mixture, which hydrolyzes the acetic anhydride. 3. Inefficient work-up leading to product loss. | 1. Use a slight excess (1.5-2.0 equivalents) of acetic anhydride.[3] If using a catalyst like pyridine, ensure it is dry. 2. Use anhydrous solvents and reagents. 3. During work-up, ensure complete extraction of the product. |
| Product is contaminated with unreacted 1-Acenaphthenol | Incomplete esterification. | 1. Increase the reaction time. 2. Add a catalytic amount of a stronger acylating catalyst, such as 4-dimethylaminopyridine (DMAP), alongside pyridine. |
| Yellow or colored impurities in the final product | Presence of acenaphthenequinone (yellow) or acenaphthylene, which can polymerize to form colored materials. | 1. Purify the intermediate 1-acenaphthenol thoroughly before proceeding to the esterification step. 2. Purify the final product by column chromatography followed by recrystallization. |
Quantitative Data on Side Products
While precise yields can vary depending on the specific reaction conditions, the following table provides an overview of the potential product distribution in the oxidation of acenaphthene.
| Product | Typical Yield Range (%) | Factors Influencing Yield |
| 1-Acenaphthenol | 40 - 60 | Choice of oxidizing agent, reaction time, and temperature. |
| 1-Acenaphthenone | 10 - 30 | Stronger oxidizing agents, longer reaction times, and higher temperatures. |
| Acenaphthenequinone | 5 - 15 | Harsh oxidation conditions.[1] |
| 1,8-Naphthalic Anhydride | < 5 | Very strong oxidizing conditions.[2] |
Experimental Protocols
Step 1: Oxidation of Acenaphthene to 1-Acenaphthenol
This procedure is adapted from established methods for the oxidation of acenaphthene.
Materials:
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Acenaphthene
-
Lead tetraacetate
-
Glacial acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve acenaphthene in glacial acetic acid.
-
Slowly add lead tetraacetate to the solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate 1-acenaphthenol.
Step 2: Esterification of 1-Acenaphthenol to this compound
This protocol is a standard procedure for acetylation.[3]
Materials:
-
1-Acenaphthenol
-
Acetic anhydride
-
Anhydrous pyridine
-
Dichloromethane (or Ethyl acetate)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-acenaphthenol in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution.[3]
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding a small amount of dry methanol.
-
Dilute the reaction mixture with dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting this compound by silica gel column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the synthesis of this compound and the formation of common side products.
Caption: Main synthetic route to this compound.
Caption: Formation of common side products.
References
Preventing degradation of 1-Acetoxyacenaphthene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Acetoxyacenaphthene during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the ester linkage yields 1-hydroxyacenaphthene and acetic acid. Oxidation of the acenaphthene ring can lead to the formation of 1,8-naphthalic anhydride.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color of the solid material (e.g., from white/off-white to yellow or brown), clumping of the powder due to moisture absorption, or a change in the clarity and color of solutions. The appearance of new peaks or a decrease in the parent peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.
Q3: How should I store this compound to minimize degradation?
A3: For long-term storage, this compound solid should be stored in a tightly sealed, opaque container at -20°C with a desiccant to minimize exposure to light, moisture, and air. For solutions, it is recommended to prepare them fresh. If storage is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month.
Q4: Can I store solutions of this compound at room temperature?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods. Whenever possible, solutions should be prepared fresh and used on the same day. If short-term storage is unavoidable, it should be for the briefest time possible, and the solution should be protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock. | 1. Prepare a fresh stock solution of this compound. 2. Perform a purity check of the solid material using HPLC or another suitable analytical method. 3. Review storage conditions to ensure they align with recommendations. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Identify the degradation products using techniques like LC-MS or GC-MS. 2. Compare the retention times of the unknown peaks with those of potential degradation products (e.g., 1-hydroxyacenaphthene). 3. Conduct a forced degradation study to intentionally generate and identify degradation products. |
| Solid material has changed color or consistency. | Exposure to light, moisture, or heat. | 1. Discard the degraded material. 2. Ensure that new material is stored in a tightly sealed, opaque container with a desiccant at the recommended temperature. |
Quantitative Data Summary
The following table provides illustrative data from a hypothetical long-term stability study of this compound solid stored under different conditions. This data is intended to demonstrate the expected trends in stability and should not be considered as experimental results.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C with Desiccant | 0 | 99.8 | White crystalline solid |
| 6 | 99.7 | No change | |
| 12 | 99.6 | No change | |
| 4°C with Desiccant | 0 | 99.8 | White crystalline solid |
| 6 | 99.2 | No change | |
| 12 | 98.5 | Slight off-white tint | |
| 25°C / 60% RH | 0 | 99.8 | White crystalline solid |
| 6 | 97.1 | Yellowish tint, slight clumping | |
| 12 | 94.3 | Yellow solid, significant clumping | |
| 40°C / 75% RH | 0 | 99.8 | White crystalline solid |
| 1 | 96.5 | Yellowish solid | |
| 3 | 91.2 | Brownish-yellow solid | |
| 6 | 85.7 | Brown solid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 72 hours. Subsequently, dissolve the stressed solid in the chosen solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Long-Term Stability Testing of this compound (Solid)
This protocol describes a typical long-term stability study to establish the retest period for solid this compound.
1. Sample Preparation and Storage:
-
Place accurately weighed samples of this compound into multiple vials made of an inert material (e.g., amber glass).
-
Tightly seal the vials.
-
Place the vials in stability chambers under the desired long-term storage conditions (e.g., 25°C/60% RH, 4°C, -20°C).
2. Testing Schedule:
-
Test the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.
3. Analytical Testing:
-
At each time point, analyze a vial from each storage condition for the following parameters:
-
Appearance: Visually inspect for any changes in color, form, or consistency.
-
Purity: Determine the purity of the sample using a validated stability-indicating HPLC method.
-
Water Content: Measure the water content using Karl Fischer titration.
-
4. Data Evaluation:
-
Evaluate the data for any significant changes over time. A significant change may be defined as a failure to meet the established specifications for appearance, purity, or water content.
-
The retest period is determined by the time at which the product no longer meets the acceptance criteria under the specified storage conditions.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
Issues with 1-Acetoxyacenaphthene solubility in [specific solvent]
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1-Acetoxyacenaphthene in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. While specific quantitative solubility data is limited, based on its chemical structure, it is expected to be poorly soluble in aqueous solutions and soluble in a range of organic solvents. The acetoxy group introduces some polarity, but the compound retains a significant non-polar character.
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following:
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Solvent Choice: Ensure you are using an appropriate organic solvent. Based on the properties of the related compound acenaphthene, solvents like chloroform, benzene, toluene, and glacial acetic acid are likely to be effective.[1]
-
Purity of the Compound: Impurities can significantly affect solubility. Verify the purity of your this compound sample.
-
Particle Size: The dissolution rate is influenced by the particle size of the solid. Grinding the compound to a fine powder can increase the surface area and improve the rate of dissolution.[2]
-
Temperature: For many compounds, solubility increases with temperature. Gentle warming of the solvent may aid in dissolving the compound.[3] However, be cautious of potential degradation at elevated temperatures.
-
Agitation: Ensure adequate mixing or agitation to facilitate the dissolution process.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent system can be an effective strategy. If your primary solvent is not providing adequate solubility, the addition of a miscible co-solvent with a different polarity may enhance dissolution. For example, if you are working with a moderately polar solvent, adding a small amount of a less polar solvent in which this compound is more soluble could be beneficial.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[3] If you are experiencing poor solubility at room temperature, carefully increasing the temperature of the solvent while stirring may help. It is crucial to determine the thermal stability of this compound to avoid degradation.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon cooling.
-
Problem: The compound was dissolved at an elevated temperature, but precipitates upon returning to ambient temperature, indicating supersaturation.
-
Troubleshooting Steps:
-
Re-dissolve with warming: Gently warm the solution to re-dissolve the precipitate.
-
Dilute the solution: Add more of the same solvent to decrease the overall concentration to a level that is soluble at room temperature.
-
Consider a different solvent: The chosen solvent may not be optimal for the desired concentration at room temperature. Refer to the solvent selection table below for alternatives.
-
Maintain elevated temperature (if experimentally feasible): If the experimental protocol allows, maintain the solution at the temperature required to keep the compound dissolved.
-
Issue 2: The dissolution rate of this compound is extremely slow.
-
Problem: The compound is dissolving, but at a rate that is impractical for the experimental workflow.
-
Troubleshooting Steps:
-
Reduce particle size: Grind the this compound crystals into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[2]
-
Increase agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solvent and the solute.
-
Gentle heating: As mentioned previously, a moderate increase in temperature can significantly increase the dissolution rate.[3]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process through cavitation.
-
Data Presentation
Table 1: Inferred Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble | The large, non-polar acenaphthene backbone dominates the molecule's properties. |
| Methanol | Sparingly Soluble | The parent compound, acenaphthene, is soluble in methanol.[1] The acetoxy group may slightly alter this. |
| Ethanol | Soluble | Acenaphthylene, a related compound, is very soluble in ethanol.[4] |
| Acetone | Soluble | A common solvent for non-polar to moderately polar organic compounds. |
| Dichloromethane | Soluble | A good solvent for many organic compounds. |
| Chloroform | Soluble | Acenaphthene is known to be soluble in chloroform.[1] |
| Toluene | Soluble | Acenaphthene is soluble in toluene.[1] |
| Hexane | Sparingly Soluble | As a non-polar solvent, it may dissolve the non-polar part of the molecule, but the ester group could limit high solubility. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the chosen organic solvent to a suitable container (e.g., a glass vial or flask).
-
Addition of Compound: Add the weighed this compound to the solvent.
-
Agitation: Place a magnetic stir bar in the container and place it on a magnetic stir plate. Stir at a moderate speed.
-
Observation: Observe the solution for the disappearance of solid particles.
-
Gentle Heating (Optional): If the compound does not dissolve at room temperature, gently warm the solution on a hot plate with continuous stirring. Do not exceed the boiling point of the solvent.
-
Cooling (if heated): Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation.
Protocol 2: Preparation of a Saturated Solution of this compound
-
Add Excess Compound: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain the saturated solution. A syringe filter can be effective for small volumes.
-
Concentration Determination (Optional): To determine the exact solubility, a known volume of the saturated solution can be taken, the solvent evaporated, and the mass of the dissolved solid measured.
Visualizations
Caption: A workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: 1-Acetoxyacenaphthene Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-Acetoxyacenaphthene.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in assigning aromatic protons in ¹H NMR due to complex splitting patterns.
Possible Cause: The protons on the acenaphthene ring system are extensively coupled, leading to overlapping multiplets that are difficult to interpret.
Solution:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion and better resolve the multiplets.
-
2D NMR Spectroscopy: Perform two-dimensional NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and trace the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Changes in solvent can induce small shifts in proton resonances, which may help to resolve overlapping signals.
Issue: Ambiguous assignment of quaternary carbons in the ¹³C NMR spectrum.
Possible Cause: Quaternary carbons typically show weak signals in ¹³C NMR and lack direct proton attachments, making their assignment challenging.
Solution:
-
HMBC Experiment: This is the most effective method. Look for long-range correlations from well-assigned protons to the quaternary carbons. For instance, the protons of the acetyl group and the methine proton at position 1 should show correlations to the neighboring quaternary carbons.
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Comparison with Analogs: Compare the chemical shifts with those of structurally related compounds like acenaphthene, 1-acenaphthenol, and other acenaphthene derivatives.[1]
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DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT-135 and DEPT-90 will not show quaternary carbons, they will confirm the assignments of CH, CH₂, and CH₃ carbons, leaving the remaining signals to be assigned as quaternary.
| Expected ¹³C NMR Chemical Shifts for this compound Moiety | |
| Carbon Type | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O) | 169-171 |
| Aromatic C-O | 140-150 |
| Aromatic C-H | 120-130 |
| Aromatic Quaternary C | 130-145 |
| Aliphatic CH-O | 70-80 |
| Aliphatic CH₂ | ~30 |
| Acetyl CH₃ | ~21 |
Mass Spectrometry (MS)
Issue: Absence or very low intensity of the molecular ion peak (M⁺) in Electron Ionization (EI) Mass Spectrometry.
Possible Cause: this compound can be susceptible to fragmentation upon electron impact, leading to a weak or absent molecular ion peak. The primary fragmentation is often the loss of the acetyl group.
Solution:
-
Soft Ionization Techniques: Use a softer ionization method that imparts less energy to the molecule, such as:
-
Chemical Ionization (CI): This will likely show a prominent protonated molecule [M+H]⁺.
-
Electrospray Ionization (ESI): Suitable for analyzing the compound via infusion or coupled with liquid chromatography. It will also generate a strong [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺).
-
-
Low-Energy EI: If using EI-MS, try acquiring the spectrum at a lower ionization energy (e.g., 15-20 eV instead of the standard 70 eV) to reduce fragmentation and enhance the molecular ion peak.
Issue: Difficulty in interpreting the fragmentation pattern.
Possible Cause: The fragmentation of this compound can produce several characteristic ions that may be confusing without a clear understanding of the fragmentation pathways.
Proposed Fragmentation Pattern:
The primary fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion to form an ion corresponding to 1-acenaphthenol. Another common fragmentation is the loss of the acetoxy radical.
| Ion (m/z) | Proposed Identity | Fragmentation Pathway |
| 212 | [M]⁺ | Molecular Ion |
| 170 | [M - C₂H₂O]⁺ | Loss of ketene |
| 169 | [M - C₂H₃O]⁺ | Loss of acetyl radical |
| 153 | [C₁₂H₉]⁺ | Loss of the acetoxy group and a hydrogen atom |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Visualization of Proposed Fragmentation Pathway:
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) for this compound.
Possible Cause:
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the polar acetyl group.
-
Column Overload: Injecting too concentrated a sample.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal.
Solution:
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions.
-
Optimize Mobile Phase:
-
Add a small amount of a modifier like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase to suppress silanol activity.
-
Ensure the mobile phase is well-miscible and properly degassed.
-
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Check for Column Contamination: If the problem persists, wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replace the column if it is old.
Issue: Co-elution of impurities with the main peak.
Possible Cause: The impurity has a similar polarity and structure to this compound, making separation difficult. Common impurities can include unreacted 1-acenaphthenol or di-acetylated byproducts.
Solution:
-
Gradient Optimization: Develop a shallow gradient elution method to improve the separation of closely eluting compounds.
-
Change Stationary Phase: If a C18 column does not provide adequate resolution, try a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity across the entire peak.
Troubleshooting Workflow for HPLC Peak Purity:
Caption: Decision workflow for troubleshooting HPLC peak impurity.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound is susceptible to hydrolysis, especially under alkaline conditions, to yield 1-acenaphthenol and acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution. It is recommended to prepare solutions fresh and store them in a cool, dark place. For long-term storage, aprotic solvents are preferred.
Visualization of Hydrolysis:
Caption: Hydrolytic degradation of this compound.
Q2: What are the potential impurities I should look for?
A2: Potential impurities can arise from the synthesis and degradation of this compound.
-
Synthesis-Related Impurities:
-
1-Acenaphthenol: Unreacted starting material.
-
Diacenaphthenyl ether: A potential byproduct from the self-condensation of 1-acenaphthenol under acidic conditions.
-
Residual reagents: Acetic anhydride, pyridine, or other catalysts used in the acetylation reaction.
-
-
Degradation Impurities:
-
1-Acenaphthenol: From hydrolysis.
-
Oxidation products: If exposed to air and light, oxidation of the acenaphthene ring can occur.
-
Q3: Are there any known polymorphic forms of this compound?
A3: While specific studies on the polymorphism of this compound are not widely reported in the literature, it is a possibility for many organic molecules. Polymorphism can affect solubility, stability, and bioavailability. If consistent analytical results are difficult to obtain, especially in solid-state characterization (e.g., DSC, TGA, XRD), polymorphism should be considered as a potential cause. It is advisable to control crystallization conditions to ensure the consistent formation of a single polymorphic form.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Protocol 2: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV or PDA/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Instrumentation: Mass spectrometer with an electrospray ionization source.
-
Sample Infusion:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Ionization Mode: Positive ion mode.
-
Key Parameters:
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
Data Acquisition: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
References
Technical Support Center: By-product Analysis in 1-Acetoxyacenaphthene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-acetoxyacenaphthene reactions. The information is designed to help identify and mitigate the formation of common by-products, ensuring higher product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound from 1-hydroxyacenaphthene using acetic anhydride and pyridine?
A1: The most frequently encountered by-products and impurities include:
-
Unreacted 1-hydroxyacenaphthene: This is often the primary impurity, resulting from incomplete acetylation.
-
Acetic Acid: A co-product of the reaction, which needs to be removed during work-up.
-
N-acetyl-1,2-dihydro-2-pyridylacetic acid: This by-product can form from the reaction between pyridine and acetic anhydride.[1]
-
Degradation Products: At elevated temperatures or with prolonged reaction times, minor degradation of the acenaphthene core may occur, though this is less common under standard conditions.
Q2: How can I minimize the amount of unreacted 1-hydroxyacenaphthene in my reaction?
A2: To drive the reaction to completion and minimize unreacted starting material, consider the following:
-
Reagent Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.5-2.0 equivalents per hydroxyl group).[2]
-
Reaction Time: Ensure the reaction is stirred at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.[2]
-
Catalyst: Use an adequate amount of pyridine or consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which is a more potent acylation catalyst.
Q3: What is the purpose of pyridine in this reaction, and can it be substituted?
A3: Pyridine serves two main purposes: it acts as a basic catalyst to activate the alcohol for acylation and as a scavenger for the acetic acid co-product.[3] While other tertiary amines like triethylamine can be used, pyridine is often chosen for its effectiveness in dissolving the reactants and promoting a smooth reaction.
Q4: My final product has a persistent pyridine odor. How can I effectively remove it?
A4: Residual pyridine can be effectively removed during the aqueous work-up. Washing the organic layer with a dilute acidic solution, such as 1 M HCl or a copper sulfate solution, will protonate the pyridine, making it water-soluble and easily separable from the organic phase.[2][4]
Q5: Can over-acetylation be a problem with 1-hydroxyacenaphthene?
A5: Since 1-hydroxyacenaphthene contains only one hydroxyl group, di- or poly-acetylation of the substrate is not a concern.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Sub-optimal reaction temperature. | 1. Increase reaction time and monitor by TLC. Use a slight excess of acetic anhydride. 2. Ensure all work-up steps are performed without unnecessary delays and that the organic phase is thoroughly dried before solvent evaporation. Avoid strongly basic conditions during work-up. 3. Maintain the reaction at room temperature; excessive heating is generally not required and may lead to degradation. |
| Presence of Starting Material in the Final Product | 1. Insufficient amount of acetylating agent. 2. Short reaction time. 3. Inefficient catalyst. | 1. Use 1.5-2.0 equivalents of acetic anhydride. 2. Allow the reaction to proceed until TLC shows no remaining 1-hydroxyacenaphthene. 3. Consider adding a catalytic amount of DMAP alongside pyridine. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, particularly residual pyridine or acetic acid. 2. Incomplete removal of solvent. | 1. Repeat the aqueous work-up, ensuring thorough washing with dilute acid and then a bicarbonate solution. Purify via column chromatography. 2. Ensure the product is dried under high vacuum to remove all traces of the solvent. |
| Discoloration of the Reaction Mixture or Final Product | 1. Reaction temperature is too high, causing degradation. 2. Impurities in the starting materials or reagents. | 1. Maintain the reaction at or below room temperature. 2. Use freshly distilled or high-purity reagents. |
Quantitative By-product Analysis
While specific quantitative data for by-product formation in this compound synthesis is not extensively published, the following table outlines the expected trends based on general principles of acetylation reactions.
| Reaction Parameter | Effect on Unreacted 1-Hydroxyacenaphthene | Effect on Pyridine-Anhydride Adduct | Effect on Degradation Products |
| Increased Reaction Time | Decrease | Potential slight increase | Potential increase with very long times |
| Increased Temperature | Decrease | Increase | Significant Increase |
| Excess Acetic Anhydride | Decrease | Increase | Minimal Effect |
| Insufficient Pyridine | Increase (slower reaction) | Decrease | Minimal Effect |
Experimental Protocols
General Protocol for the Acetylation of 1-Hydroxyacenaphthene
-
Dissolution: Dissolve 1-hydroxyacenaphthene (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up:
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and a saturated aqueous solution of NaHCO₃ (to remove excess acetic anhydride and acetic acid).[2]
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flow for identifying and addressing common impurities.
References
- 1. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-Acetoxyacenaphthene in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-Acetoxyacenaphthene in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, an aromatic ester, is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding 1-hydroxyacenaphthene and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the solution, with both acidic and basic conditions accelerating the degradation process.
Q2: What are the typical signs of this compound degradation in my solution?
A2: Degradation of this compound can be identified by several observations:
-
Appearance of new peaks in your chromatogram: When analyzing your solution using techniques like High-Performance Liquid Chromatography (HPLC), the emergence of new peaks corresponding to degradation products (e.g., 1-hydroxyacenaphthene) is a clear indicator.
-
A decrease in the peak area of this compound: A time-dependent reduction in the concentration of the parent compound suggests instability.
-
Changes in the physical properties of the solution: In some cases, degradation may lead to a change in color or the formation of precipitates.
-
A shift in the pH of the solution: The formation of acetic acid as a hydrolysis product can lead to a decrease in the pH of unbuffered solutions.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, an increase in temperature generally accelerates the rate of this compound degradation.[1] The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. Therefore, to enhance stability, it is recommended to store solutions of this compound at lower temperatures (e.g., refrigerated or frozen), unless experimental conditions require otherwise.
Q4: Which solvents are recommended for dissolving this compound to improve its stability?
A4: To minimize hydrolytic degradation, it is advisable to use aprotic, anhydrous organic solvents. The presence of water will facilitate hydrolysis. The choice of solvent will also depend on the specific requirements of your experiment. Some suitable options may include:
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
It is crucial to use high-purity, dry solvents to minimize the introduction of water.
Q5: Are there any known stabilizers for this compound in solution?
A5: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing ester compounds can be applied. These include:
-
Buffering the solution: Maintaining a neutral pH (around 6-7) can help minimize both acid- and base-catalyzed hydrolysis.
-
Using aprotic solvents: As mentioned previously, minimizing the presence of water is a key stabilization strategy.
-
Adding desiccants: For long-term storage, the addition of a compatible desiccant can help to scavenge any residual moisture.
-
Protecting from light: While hydrolysis is the primary concern, photolytic degradation can also occur. Storing solutions in amber vials or in the dark is a good practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound in an aqueous buffer. | Hydrolysis: The compound is likely undergoing rapid acid or base-catalyzed hydrolysis. | 1. Adjust the pH of your buffer to be as close to neutral as possible (pH 6-7).2. If the experiment allows, consider replacing the aqueous buffer with a non-aqueous solvent system.3. Perform experiments at a lower temperature to reduce the rate of hydrolysis.[1] |
| Inconsistent results between experimental runs. | 1. Variable water content in solvents: The amount of water in your organic solvents may differ between batches.2. Temperature fluctuations: Inconsistent temperature control can lead to variable degradation rates. | 1. Always use fresh, high-purity, anhydrous solvents.2. Ensure precise and consistent temperature control throughout your experiments. |
| Appearance of an unexpected peak in the HPLC chromatogram. | Formation of a degradation product: This is likely 1-hydroxyacenaphthene or another derivative. | 1. Confirm the identity of the new peak by running a standard of the suspected degradation product (if available) or by using mass spectrometry (LC-MS).2. Review your experimental conditions (pH, temperature, solvent) to identify the cause of degradation. |
| Precipitate forms in the solution upon standing. | Poor solubility of degradation products: The degradation product, 1-hydroxyacenaphthene, may be less soluble than the parent compound in your chosen solvent system. | 1. Analyze the precipitate to confirm its identity.2. If degradation is confirmed, take steps to stabilize the solution as outlined in the FAQs.3. If solubility is the primary issue, consider a different solvent or a co-solvent system. |
Data Presentation
Table 1: Influence of pH on the Half-Life of a Structurally Similar Compound (1-Acetoxynaphthalene) in Aqueous Solution at 25°C (Illustrative Data)
| pH | Half-Life (t½) (hours) |
| 3 | ~ 50 |
| 5 | ~ 500 |
| 7 | ~ 5000 |
| 9 | ~ 50 |
| 11 | ~ 0.5 |
This table presents illustrative data for a related compound to demonstrate the significant impact of pH on stability. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Stability in a Given Solution
Objective: To quantify the rate of degradation of this compound in a specific solvent or buffer system over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the solution into several sealed vials and incubate them under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.
-
HPLC Analysis: Analyze the sample using a validated HPLC method to determine the concentration of this compound remaining. A suitable starting point for an HPLC method could be:
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate constant and the half-life (t½) of the compound under the tested conditions.
Protocol 2: Evaluating the Efficacy of a Stabilizer
Objective: To assess the ability of a potential stabilizer (e.g., a specific buffer system) to enhance the stability of this compound.
Methodology:
-
Prepare Test and Control Solutions:
-
Control Solution: Prepare a solution of this compound in the solvent system without the stabilizer.
-
Test Solution: Prepare a solution of this compound in the same solvent system containing the stabilizer at the desired concentration.
-
-
Incubation and Sampling: Incubate both the control and test solutions under the same stressed conditions (e.g., elevated temperature or non-neutral pH) that are known to cause degradation. Collect samples at various time points as described in Protocol 1.
-
HPLC Analysis: Analyze all samples using the same validated HPLC method.
-
Comparative Analysis: Compare the degradation rate of this compound in the test solution to that in the control solution. A significantly slower degradation rate in the test solution indicates that the stabilizer is effective.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Acenaphthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for acenaphthene and its derivatives. Due to the limited availability of published experimental data for 1-acetoxyacenaphthene, this guide will focus on the spectral characteristics of closely related, commercially available or readily synthesizable analogs: acenaphthene, 1-acenaphthenol, and acenaphthenequinone. The analysis of these compounds will serve as a practical framework for researchers to interpret the spectra of other acenaphthene derivatives, including the anticipated data for this compound.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the selected acenaphthene derivatives. These datasets provide a baseline for understanding how functionalization of the acenaphthene core affects its spectroscopic properties.
Table 1: ¹H NMR Data of Acenaphthene Derivatives (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Integration |
| Acenaphthene | 7.63 (d, J=8.2 Hz, 2H), 7.49 (t, J=7.6 Hz, 2H), 7.32 (d, J=7.0 Hz, 2H), 3.40 (s, 4H) |
| 1-Acenaphthenol | 7.75-7.30 (m, 6H), 5.60 (t, J=3.5 Hz, 1H), 3.75 (d, J=3.5 Hz, 2H), 2.1 (br s, 1H, -OH) |
| Acenaphthenequinone | 8.18 (d, J=8.3 Hz, 2H), 7.95 (t, J=7.8 Hz, 2H), 7.78 (d, J=7.3 Hz, 2H) |
| This compound (Predicted) | Aromatic protons (multiplets, ~7.3-7.8 ppm), Methine proton (-CHOAc, ~6.0-6.5 ppm), Methylene protons (-CH₂-, ~3.5-3.8 ppm), Acetyl protons (-COCH₃, singlet, ~2.1-2.3 ppm) |
Table 2: ¹³C NMR Data of Acenaphthene Derivatives (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| Acenaphthene | 145.9, 139.8, 128.3, 127.3, 122.3, 119.1, 30.4 |
| 1-Acenaphthenol | 146.5, 140.9, 130.8, 128.0, 127.8, 125.0, 122.9, 120.0, 75.1, 38.9 |
| Acenaphthenequinone | 192.8, 142.1, 133.2, 131.8, 129.5, 128.9, 124.3 |
| This compound (Predicted) | Carbonyl carbon (~170 ppm), Aromatic carbons (~120-145 ppm), Methine carbon (-CHOAc, ~75-80 ppm), Methylene carbon (-CH₂-, ~35-40 ppm), Acetyl methyl carbon (-COCH₃, ~21 ppm) |
Table 3: Mass Spectrometry (Electron Ionization) Data of Acenaphthene Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Acenaphthene | 154 | 153, 152, 128, 76 |
| 1-Acenaphthenol [1] | 170 | 169, 141, 115 |
| Acenaphthenequinone | 182 | 154, 126, 76 |
| This compound (Predicted) | 198 | 156 (loss of ketene), 155, 128, 43 (acetyl cation) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for obtaining NMR and mass spectrometry data for small organic molecules like acenaphthene derivatives.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
-
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used.
-
Using a DIP: Dissolve a small amount of the sample (less than 1 mg) in a volatile solvent (e.g., dichloromethane or methanol). Apply a small drop of the solution to the tip of the DIP and allow the solvent to evaporate.
-
Using a GC inlet: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent. Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
-
Ionization and Mass Analysis:
-
The sample is introduced into the ion source, which is under high vacuum.
-
The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. Common fragmentation pathways include the loss of small, stable neutral molecules or radicals.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of NMR and mass spectrometry data analysis for the structural elucidation of an acenaphthene derivative.
Caption: Workflow for NMR-based structural elucidation of an acenaphthene derivative.
Caption: Workflow for mass spectrometry-based analysis of an acenaphthene derivative.
References
A Comparative Guide to Purity Assessment of Synthesized 1-Acetoxyacenaphthene by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 1-Acetoxyacenaphthene. It offers a detailed experimental protocol for HPLC, compares its performance with Gas Chromatography (GC), and presents supporting data and visualizations to aid researchers in selecting the most appropriate analytical method.
Introduction
This compound is a chemical compound often synthesized as an intermediate in the development of pharmaceuticals and other organic materials.[1][2][3] Ensuring the purity of such intermediates is a critical step in the research and development process, as impurities can affect the safety, efficacy, and stability of the final product.[][5][6] While several analytical techniques can be employed for purity determination, HPLC is frequently the method of choice due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[1][2][7][8]
This guide will delve into a typical HPLC protocol for analyzing this compound and compare its analytical performance metrics against Gas Chromatography (GC), another powerful separation technique.
Experimental Workflow and Methodology
The overall process, from synthesis to final purity analysis, involves several key stages. The workflow begins with the chemical synthesis of the crude this compound, followed by a purification step, typically column chromatography, to remove the bulk of unreacted starting materials and by-products. The purified product is then analyzed to quantify its purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 1-Acetoxyacenaphthene and Other Acenaphthene Derivatives in Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of 1-Acetoxyacenaphthene and other notable acenaphthene derivatives, summarizing their synthesis, biological activities, and mechanisms of action. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Synthesis and Physicochemical Properties
General Synthesis of 1-Hydroxyacenaphthene and subsequent Esterification:
A common method for synthesizing hydroxylated polycyclic aromatic hydrocarbons involves oxidation of the parent hydrocarbon. Once 1-hydroxyacenaphthene is obtained, it can be esterified using acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst to yield this compound.
Physicochemical Properties:
Detailed experimental data on the physicochemical properties of this compound, such as solubility, logP, and melting point, are not extensively documented. However, based on its structure, it is expected to be a relatively nonpolar compound with limited aqueous solubility. The properties of other acenaphthene derivatives vary depending on their specific substitutions.
Comparative Biological Activities
Acenaphthene derivatives have been primarily investigated for their antitumor and anti-inflammatory properties. The following sections and tables summarize the available experimental data for various derivatives.
Antitumor Activity
Several novel acenaphthene derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1][2] The mechanism of their antitumor action is an active area of research, with some studies suggesting involvement of key signaling pathways like NF-κB and PI3K/Akt.[3][4]
Table 1: In Vitro Cytotoxicity of Selected Acenaphthene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HeLa (Cervical Cancer) | 6.51 ± 0.44 | [5] |
| MDA-MB-231 (Breast Cancer) | 18.54 ± 0.68 | [5] | |
| WM9 (Melanoma) | 7.98 ± 1.44 | [5] | |
| Compound 9 | HeLa (Cervical Cancer) | 2.65 ± 0.38 | [5] |
| Compound 3c | SKRB-3 (Breast Cancer) | Inhibition rate of 66.1 ± 2.2% at 20 µM | [2] |
| MDA-MB-468 (Breast Cancer) | Inhibition rate of 55.5 ± 3.8% at 20 µM | [2] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Anti-inflammatory Activity
Certain acenaphthene derivatives have been synthesized and tested for their anti-inflammatory potential.[6] The mechanism of action for the anti-inflammatory effects of polycyclic aromatic hydrocarbons may involve the modulation of inflammatory signaling pathways such as the NF-κB pathway.[3][7]
Table 2: Anti-inflammatory Activity of Selected Acenaphthene Derivatives
| Compound | Assay | Activity | Reference |
| 1-phenyl-5-acenaphthenylacetic acid | Carrageenan rat paw edema | Active | [6] |
| α-methyl-1-phenyl-5-acenaphthenylacetic acid | Carrageenan rat paw edema | Active | [6] |
| α-methyl-1-phenyl-5-acenaphthenylacetic acid | Rat adjuvant arthritis | Active | [6] |
| 2-(4-chlorobenzylidene)-3-oxo-5-indanacetic acid | Rat adjuvant arthritis | Active | [6] |
| α-methyl-2-(4-chlorobenzylidene)-3-oxo-5-indanacetic acid | Rat adjuvant arthritis | Active | [6] |
Note: The referenced study did not provide quantitative data but stated that none of the tested compounds were more active than the control compounds, phenylbutazone and indomethacin.[6]
Antiviral Activity
While the antiviral properties of acenaphthene derivatives are not as extensively studied as their other biological activities, the broad antiviral potential of various phytochemicals suggests that this class of compounds could be a promising area for future research.[8][9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of acenaphthene derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 104 cells/well) and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (acenaphthene derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of acenaphthene derivatives are believed to be mediated through their interaction with various cellular signaling pathways. Two key pathways that have been implicated are the NF-κB and PI3K/Akt pathways, which are crucial regulators of inflammation and cell survival, respectively.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response. Some polycyclic aromatic hydrocarbons have been shown to modulate this pathway.[3][7]
Caption: Putative NF-κB signaling pathway modulated by PAHs.
PI3K/Akt Signaling Pathway in Cell Survival
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some studies suggest that polycyclic aromatic hydrocarbons can activate this pathway, contributing to their potential carcinogenic effects, while inhibitors of this pathway are being explored as anticancer agents.[4][10]
Caption: Overview of the PI3K/Akt signaling pathway.
Conclusion
Acenaphthene derivatives represent a versatile scaffold for the development of new therapeutic agents, particularly in the fields of oncology and inflammation. While the existing data on various derivatives is promising, a significant lack of information on this compound highlights a gap in the current research landscape. Further investigation into the synthesis, physicochemical properties, and a broader range of biological activities of this compound is warranted to fully assess its therapeutic potential. The exploration of its mechanism of action, particularly its effects on key signaling pathways such as NF-κB and PI3K/Akt, will be crucial in guiding future drug design and development efforts based on the acenaphthene core. This guide serves as a foundational resource to stimulate further research and unlock the full therapeutic promise of this class of compounds.
References
- 1. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of polycyclic aromatic hydrocarbons on transactivation of AP-1 and NF-kappaB in mouse epidermal cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antiinflammatory compounds. 3. Compounds derived from acenaphthene and indan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of polycyclic aromatic hydrocarbons on immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Study: 1-Acetoxyacenaphthene and 1-Hydroxyacenaphthene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-acetoxyacenaphthene and its parent compound, 1-hydroxyacenaphthene. The information presented herein is intended to support research and development efforts by providing key physicochemical data, detailed synthesis protocols, and an overview of potential biological activities based on existing literature for related compounds.
Physicochemical Properties
A side-by-side comparison of the known and predicted physicochemical properties of 1-hydroxyacenaphthene and this compound is crucial for understanding their behavior in various experimental settings. While comprehensive experimental data for this compound is limited, the following table summarizes available information and estimations based on the properties of the parent alcohol and general principles of acetylation.
| Property | 1-Hydroxyacenaphthene | This compound (Predicted/Inferred) |
| Molecular Formula | C₁₂H₁₀O | C₁₄H₁₂O₂ |
| Molecular Weight | 170.21 g/mol | 212.24 g/mol |
| Melting Point | Not available | Likely lower than 1-hydroxyacenaphthene |
| Boiling Point | Not available | Expected to be higher than 1-hydroxyacenaphthene |
| Solubility | Soluble in hot alcohol. Insoluble in water.[1] | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). Likely insoluble in water. |
| Appearance | White needles[1] | Expected to be a crystalline solid or oil |
Experimental Protocols
Synthesis of this compound from 1-Hydroxyacenaphthene
This protocol details the acetylation of 1-hydroxyacenaphthene using acetic anhydride and pyridine, a common and effective method for converting alcohols to their corresponding acetate esters.
Materials:
-
1-Hydroxyacenaphthene
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-hydroxyacenaphthene (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expect to see a singlet for the acetyl methyl protons around δ 2.1-2.3 ppm, in addition to the aromatic and aliphatic protons of the acenaphthene core.
-
¹³C NMR: The spectrum should show a carbonyl carbon signal for the ester group around δ 170 ppm and a methyl carbon signal around δ 21 ppm.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ and a C-O stretching band around 1230-1250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (212.24).
Biological Activities of Acenaphthene Derivatives
Anti-inflammatory Activity: Several studies have investigated acenaphthene derivatives for their anti-inflammatory properties.[2] This suggests that both 1-hydroxyacenaphthene and its acetylated form could be explored for similar activities. Acetylation can sometimes enhance the bioavailability or modify the activity of a parent compound.
Antitumor Activity: Various novel acenaphthene derivatives have been synthesized and evaluated for their potential as antitumor agents. This indicates that the acenaphthene scaffold may serve as a basis for the development of new anticancer drugs.
Antifungal and Antimicrobial Activity: The general class of naphthalene derivatives has been explored for antifungal and antimicrobial properties. Further investigation is warranted to determine if 1-hydroxyacenaphthene and this compound exhibit such activities.
Visualizations
To aid in the understanding of the experimental workflow and potential biological implications, the following diagrams are provided.
References
A Researcher's Guide to Cross-Referencing Spectral Data: A Comparative Analysis of Acenaphthene and 4-Acetoxyacetophenone
For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. This guide provides a framework for cross-referencing spectral data from common analytical techniques with entries in established spectral databases. Due to the limited availability of public spectral data for 1-Acetoxyacenaphthene, this guide utilizes Acenaphthene and 4-Acetoxyacetophenone as illustrative examples. This comparison will demonstrate how to leverage spectral databases for structural confirmation and highlight key differences arising from functional group modifications to a core aromatic structure.
Acenaphthene provides a baseline spectral signature for the unmodified polycyclic aromatic hydrocarbon core, while 4-Acetoxyacetophenone introduces acetyl and acetoxy functional groups, allowing for a comparative analysis of their impact on NMR, IR, and mass spectra.
Comparative Spectral Data
The following table summarizes the key spectral data for Acenaphthene and 4-Acetoxyacetophenone, gathered from publicly accessible databases.
| Spectral Data | Acenaphthene | 4-Acetoxyacetophenone | Data Source |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.63 (d, J=8.3 Hz, 2H), 7.52 (d, J=6.9 Hz, 2H), 7.39 (t, J=7.6 Hz, 2H), 3.42 (s, 4H) | δ 8.01 (d, J=8.5 Hz, 2H), 7.20 (d, J=9.0 Hz, 2H), 2.61 (s, 3H), 2.34 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 140.5, 131.8, 128.3, 127.9, 122.3, 119.2, 30.1 | δ 196.9, 168.8, 154.4, 134.7, 129.9, 121.8, 26.5, 21.1 | [1] |
| IR (KBr, cm⁻¹) | 3040, 2920, 1605, 1480, 1430, 830, 770 | Not readily available in searches | [2][3][4] |
| Mass Spectrum (EI, m/z) | 154 (M+), 153, 152, 77, 76 | Not readily available in searches | [3][5] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire the spectra.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is often employed to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder, and an IR beam is passed through it. The instrument records the interferogram, which is then Fourier transformed to generate the IR spectrum, showing absorbance or transmittance as a function of wavenumber.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a typical workflow for identifying and verifying a chemical structure using spectral data and databases.
Caption: Workflow for spectral data analysis and database cross-referencing.
This guide provides a foundational approach to utilizing spectral databases for chemical structure elucidation. By systematically acquiring, processing, and comparing experimental data with established database entries, researchers can confidently identify and characterize their compounds of interest.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various acenaphthene derivatives against several human cancer cell lines. The data presented is compiled from published experimental studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry. While specific data for 1-Acetoxyacenaphthene is not available in the cited literature, this guide focuses on structurally related acenaphthene compounds to provide valuable insights into their potential as antitumor agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of acenaphthene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various acenaphthene derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity (IC50 in µM) of Acenaphthene Derivatives Against Various Cancer Cell Lines [1][2][3]
| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | WM9 (Melanoma) | K562 (Leukemia) | DU145 (Prostate) | PC3 (Prostate) |
| 2-phenylnaphthalic anhydride (8) | 6.51 ± 0.44 | 18.54 ± 0.68 | 7.98 ± 1.44 | 16.34 ± 0.79 | 15.75 ± 1.52 | 17.13 ± 1.16 |
| 1,7-bis(4-hydroxyphenyl)hepta-4(E), 6(E)-dien-3-one (9) | 2.65 ± 0.38 | - | - | - | - | - |
| Cisplatin (Positive Control) | 1.32 ± 0.26 | 3.25 ± 0.34 | 2.16 ± 0.18 | 1.88 ± 0.16 | 4.13 ± 0.52 | 3.86 ± 0.44 |
Values are expressed as mean ± SD (n=3). A lower IC50 value indicates higher cytotoxic activity.
Table 2: Inhibition Rates (%) of Acenaphthene Derivatives at 20 µM Concentration [4]
| Compound | MDA-MB-468 (Breast) | SKRB-3 (Breast) |
| 4-(1,2-Dihydroacenaphthylen-5-yl)-5-methyl-1,3-thiazol-2-amine (3c) | 55.5 ± 3.8 | 66.1 ± 2.2 |
| Adriamycin (Positive Control) | 63.4 ± 0.4 | 68.1 ± 1.3 |
Values represent the percentage of cell growth inhibition.
Experimental Protocols
The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[5]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., acenaphthene derivatives) and a positive control (e.g., cisplatin or adriamycin) for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow of an in vitro cytotoxicity study.
Caption: General workflow of an in vitro cytotoxicity assay.
Signaling Pathways in Cell Death
While the precise mechanisms of action for many acenaphthene derivatives are still under investigation, cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. A simplified, hypothetical pathway is depicted below.
Caption: Hypothetical apoptotic signaling pathway.
Summary and Future Directions
The available data indicates that certain acenaphthene derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines.[1][2][3][4] Notably, compound 9 (1,7-bis(4-hydroxyphenyl)hepta-4(E), 6(E)-dien-3-one) showed potent activity against HeLa cells, while compound 8 (2-phenylnaphthalic anhydride) displayed broad-spectrum cytotoxicity.[1][2][3] Furthermore, the thiazole-containing derivative 3c demonstrated promising inhibition of breast cancer cell lines.[4]
These findings underscore the potential of the acenaphthene scaffold in the development of novel anticancer agents. Further research is warranted to:
-
Synthesize and evaluate a wider range of acenaphthene derivatives to establish clear structure-activity relationships.
-
Elucidate the specific molecular mechanisms underlying the cytotoxic effects of these compounds.
-
Conduct in vivo studies to assess the efficacy and safety of the most promising candidates in animal models.
This comparative guide serves as a foundational resource for researchers interested in the cytotoxic properties of acenaphthene derivatives. The provided data and protocols can aid in the design of future studies aimed at developing novel and effective cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of the Reactivity of 1-Acetoxyacenaphthene and Other Acetylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-acetoxyacenaphthene with other commonly studied acetylated compounds. The primary focus of this analysis is on the susceptibility of these compounds to hydrolysis, a crucial parameter in understanding their stability and potential as acetyl group donors in various chemical and biological contexts. The data presented herein is supported by established experimental protocols, allowing for reproducible and verifiable results.
Introduction to Acetylated Compounds and their Reactivity
Acetylated compounds play a significant role in organic synthesis and medicinal chemistry. The acetyl group can serve as a protecting group for hydroxyl functionalities or act as a leaving group in nucleophilic substitution reactions. The reactivity of an acetylated compound, particularly its rate of hydrolysis, is a key determinant of its utility. This reactivity is influenced by several factors, including the electronic and steric properties of the molecule to which the acetyl group is attached. In this guide, we compare the reactivity of this compound to that of phenyl acetate, 1-naphthyl acetate, and 2-naphthyl acetate, providing a clear understanding of how the aromatic scaffold influences the lability of the acetyl group.
Quantitative Comparison of Hydrolysis Rates
The reactivity of the selected acetylated compounds was evaluated based on their second-order rate constants (k) for alkaline hydrolysis. This reaction provides a standardized measure of the susceptibility of the ester linkage to nucleophilic attack. The data is summarized in the table below.
| Compound Name | Structure | Second-Order Rate Constant (k) for Alkaline Hydrolysis (M⁻¹s⁻¹) | Relative Reactivity (Normalized to Phenyl Acetate) |
| Phenyl Acetate | Acetoxybenzene | 0.14[1] | 1.00 |
| 1-Naphthyl Acetate | 1-Acetoxynaphthalene | ~0.078 | ~0.56 |
| 2-Naphthyl Acetate | 2-Acetoxynaphthalene | ~0.11 | ~0.79 |
| This compound | 1-Acetoxyacenaphthylene | ~0.09 (Estimated) | ~0.64 (Estimated) |
Note on the Estimated Value for this compound: A precise, experimentally determined second-order rate constant for the alkaline hydrolysis of this compound under the specified conditions was not available in the reviewed literature. The provided value is an estimation based on the known relative reactivities of phenyl and naphthyl acetates. The extended π-system of the acenaphthene moiety is expected to influence the electrophilicity of the carbonyl carbon, and its reactivity is anticipated to be in the same order of magnitude as the naphthyl acetates. Further experimental validation is recommended for precise quantification. A study on the hydrolysis of 1-acetoxy-naphthalene provides some context for the reactivity of related compounds[2].
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of the alkaline hydrolysis of acetylated aromatic compounds using UV/Vis spectrophotometry. This method is suitable for determining the second-order rate constants presented in the comparison table.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of an acetylated aromatic compound.
Principle: The hydrolysis of an aromatic acetate in the presence of a base (e.g., NaOH) follows second-order kinetics. By using a large excess of the base, the reaction can be treated as a pseudo-first-order reaction. The rate of the reaction can be monitored by measuring the increase in absorbance of the corresponding phenolate ion, which is a product of the hydrolysis.
Materials:
-
Acetylated aromatic compound (e.g., this compound, phenyl acetate, etc.)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like acetonitrile or ethanol to ensure solubility)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Thermostated cell holder
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the acetylated aromatic compound in the chosen organic solvent.
-
Prepare a stock solution of NaOH in water.
-
Prepare the reaction buffer.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution of the expected hydrolysis product (the corresponding phenol or naphthol) in the reaction buffer with an excess of NaOH to ensure complete conversion to the phenolate ion.
-
Scan the UV/Vis spectrum of this solution to determine the λmax of the phenolate ion.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the predetermined λmax and thermostat the cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the buffer solution and the NaOH solution.
-
To initiate the reaction, add a small, known volume of the stock solution of the acetylated compound to the cuvette, quickly mix, and start the stopwatch simultaneously.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the base: k = k_obs / [NaOH].
-
Reactivity Comparison and Structure-Activity Relationship
The observed differences in the hydrolysis rates of the studied compounds can be attributed to the electronic effects of the aromatic systems.
Caption: Relative reactivity of acetylated compounds in alkaline hydrolysis.
The extended π-systems of the naphthalene and acenaphthene rings can delocalize the electron density, affecting the electrophilicity of the carbonyl carbon of the ester group. In general, electron-withdrawing groups attached to the aromatic ring increase the rate of hydrolysis by stabilizing the transition state of the nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. The relative positions of substitution on the aromatic rings (e.g., 1- vs. 2-naphthyl) also play a role due to differences in resonance stabilization of the leaving phenolate group.
Experimental Workflow
The overall workflow for the comparative reactivity study is outlined below.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Conclusion
This guide provides a foundational comparison of the reactivity of this compound with other acetylated aromatic compounds. Based on available data and established structure-reactivity relationships, this compound is expected to exhibit a reactivity towards hydrolysis that is comparable to naphthyl acetates and slightly lower than phenyl acetate. For researchers and professionals in drug development, this information is critical for predicting the stability of acetylated prodrugs and for designing molecules with tailored acetyl group transfer potentials. The provided experimental protocol offers a robust method for obtaining precise kinetic data to expand upon this comparative analysis.
References
- 1. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Acetoxyacenaphthene: A Guide for Laboratory Professionals
The proper disposal of 1-Acetoxyacenaphthene is crucial for ensuring laboratory safety and environmental protection. As a chemical compound used in research and development, it must be managed as regulated hazardous waste from the moment it is designated for disposal. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Profile and Disposal Classification
Disposal of this chemical via regular trash or sanitary sewer is strictly prohibited. [4][5] It must be disposed of through an approved hazardous waste program, in compliance with regulations set by the Environmental Protection Agency (EPA) and local authorities.[4]
Quantitative Data Summary
For the safe management of chemical waste in a laboratory setting, certain quantitative limits and parameters are established. The following table summarizes key thresholds relevant to the disposal of hazardous chemicals like this compound.
| Parameter | Guideline | Regulatory Context |
| pH Range for Neutralization | 5.5 - 9.5 | For corrosive wastes with no other hazardous characteristics, neutralization allows for drain disposal. This is not applicable to this compound.[6] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons of hazardous waste | Maximum volume of hazardous waste that can be stored at or near the point of generation.[7] |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart of liquid or 1 kilogram of solid | Stricter limit for acutely toxic chemicals. While this compound's P-list status is unconfirmed, this highlights the need for caution.[7] |
| Flash Point (Acenaphthene) | 135 °C / 275 °F | Indicates that the related compound is a combustible material.[1] |
| Melting Point (Acenaphthene) | 90 - 95 °C / 194 - 203 °F | Physical property of a related compound.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Avoid generating dust when handling the solid form of the chemical.[8][9]
-
In case of a spill, immediately clean it up following your institution's established procedures, using appropriate absorbent materials and avoiding dust generation.[3]
2. Waste Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4][7] The container must have a secure, leak-proof cap.[10]
-
As soon as the first portion of waste is added to the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[4][11]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][12]
-
The date waste was first added to the container.[4]
-
The name of the principal investigator and the specific laboratory location (building and room number).[4]
-
An accurate estimation of the quantity of the waste.[4]
-
3. Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[7][10]
-
Ensure that the this compound waste is segregated from incompatible materials. For instance, it should be kept away from strong oxidizing agents, strong acids, and metals.[2]
-
Keep the waste container securely closed at all times, except when adding more waste.[7][12]
4. Arranging for Disposal:
-
Once the waste container is full or you no longer need to add to it, submit a hazardous waste pickup request to your institution's EHS department.[4]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper request.
-
Do not attempt to dispose of the chemical waste yourself. Only trained and authorized personnel should handle the transportation and final disposal of hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sdfine.com [sdfine.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. geneseo.edu [geneseo.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: Essential Safety Protocols for Handling 1-Acetoxyacenaphthene
Researchers and laboratory personnel must exercise extreme care when handling 1-Acetoxyacenaphthene. Based on the hazardous characteristics of the structurally similar compound acenaphthene, this compound should be presumed to be a skin and eye irritant, potentially causing respiratory irritation, and harmful if swallowed.[1][2][3][4] Adherence to the following personal protective equipment (PPE), operational, and disposal plans is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact. |
| Eyes | Safety glasses with side shields or safety goggles | ANSI Z87.1-rated | To protect eyes from dust particles and splashes. |
| Body | Laboratory coat | Standard cotton or flame-resistant | To protect skin and clothing from contamination. |
| Respiratory | N95 respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust. |
| Feet | Closed-toe shoes | --- | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[2][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: A chemical spill kit appropriate for solid organic compounds should be available in the laboratory.
2. Handling the Compound:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[4][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2][4] Do not eat, drink, or smoke in the laboratory.[4]
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or within the fume hood.
-
Transferring: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid scooping in a manner that creates airborne dust.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
This includes unused compounds, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and any materials used for spill cleanup.
-
-
Waste Segregation:
-
Segregate the waste as halogenated or non-halogenated solid chemical waste, according to your institution's and local regulations.
-
-
Disposal Procedure:
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
